molecular formula C18H18Br2 B3054502 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) CAS No. 607731-60-2

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

Cat. No.: B3054502
CAS No.: 607731-60-2
M. Wt: 394.1 g/mol
InChI Key: GLEBDDAQOXQQGE-UHFFFAOYSA-N
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Description

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is a useful research compound. Its molecular formula is C18H18Br2 and its molecular weight is 394.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEBDDAQOXQQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630202
Record name 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607731-60-2
Record name 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) CAS 607731-60-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 607731-60-2 | High-Purity Intermediate for Optoelectronics & Functional Materials [1][2]

Executive Summary

4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene) (CAS 607731-60-2), also known as 1,1-bis(4-bromophenyl)cyclohexane, is a critical organobromide intermediate used primarily in the synthesis of advanced functional materials. Its rigid cyclohexane core, substituted with two para-bromophenyl groups, serves as a robust scaffold for constructing Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and its pivotal role in the production of TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]), a benchmark material in the organic electronics industry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule features a quaternary carbon at the 1-position of a cyclohexane ring, to which two 4-bromophenyl rings are attached.[2] This "geminal" substitution pattern imparts significant steric bulk and rigidity, preventing π-stacking in downstream derivatives—a key requirement for amorphous film stability in OLEDs.[2]

PropertyData
IUPAC Name 1,1-Bis(4-bromophenyl)cyclohexane
CAS Number 607731-60-2
Molecular Formula C₁₈H₁₈Br₂
Molecular Weight 394.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in CHCl₃, THF, Toluene, DCM; Insoluble in Water
Melting Point Typically 130–140 °C (Analogous to Bisphenol-C derivatives)
Spectroscopic Signature (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Two doublets (AA'BB' system) at δ ~7.40 (d, J = 8.5 Hz, 4H, Ar-H ortho to Br) and δ ~7.10 (d, J = 8.5 Hz, 4H, Ar-H meta to Br).

    • Aliphatic Region: Multiplets at δ ~2.20 (4H, cyclohexane C2/C6), δ ~1.50–1.60 (6H, cyclohexane C3/C4/C5).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Quaternary Carbon: δ ~45.0 ppm (C1 of cyclohexane).

    • Aromatic Carbons: Characteristic signals for ipso-C (attached to cyclohexane), ortho-C, meta-C, and para-C-Br (~119 ppm).[2]

Synthesis & Manufacturing Protocols

The synthesis of CAS 607731-60-2 is most reliably achieved through a two-step sequence starting from cyclohexanone and benzene.[2] Direct condensation of cyclohexanone with bromobenzene is often low-yielding due to the deactivating nature of the bromine substituent.[2] Therefore, the Bromination of 1,1-Diphenylcyclohexane is the preferred industrial and laboratory route.

Validated Synthesis Workflow (Step-by-Step)
Step 1: Synthesis of 1,1-Diphenylcyclohexane

Reaction: Acid-catalyzed condensation of cyclohexanone with benzene.[2]

  • Reagents: Cyclohexanone (1.0 eq), Benzene (Excess, solvent/reagent), H₂SO₄ (Catalyst).

  • Protocol:

    • Charge a reactor with cyclohexanone and excess benzene (5–10 eq).

    • Cool the mixture to 0–5 °C.

    • Dropwise add concentrated H₂SO₄ (2.0 eq) while maintaining temperature <10 °C.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Workup: Quench with ice water, separate the organic layer, wash with NaHCO₃ (aq) and brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from ethanol or distillation yields 1,1-diphenylcyclohexane as a white solid.[2]

Step 2: Regioselective Bromination

Reaction: Electrophilic aromatic substitution using Bromine (Br₂).[2]

  • Reagents: 1,1-Diphenylcyclohexane (1.0 eq), Bromine (2.2 eq), FeBr₃ (0.05 eq, catalyst), DCM or CHCl₃ (Solvent).

  • Protocol:

    • Dissolve 1,1-diphenylcyclohexane in DCM under N₂ atmosphere.

    • Add catalytic FeBr₃.[2]

    • Cool to 0 °C and dropwise add Br₂ (diluted in DCM) over 1 hour.

    • Stir at room temperature for 12 hours. The steric bulk of the cyclohexane ring directs bromination almost exclusively to the para positions.

    • Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Wash with water and brine.[2]

    • Purification: Recrystallize from Ethanol/Toluene mixture to obtain pure 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).

SynthesisPath Start Cyclohexanone + Benzene Inter 1,1-Diphenylcyclohexane (Intermediate) Start->Inter H2SO4, 0-25°C Condensation Product 4,4'-(Cyclohexane-1,1-diyl) bis(bromobenzene) (CAS 607731-60-2) Inter->Product Br2, FeBr3, DCM Electrophilic Bromination

Figure 1: Two-step synthesis pathway for CAS 607731-60-2 via 1,1-diphenylcyclohexane intermediate.

Reactivity & Applications

The primary utility of CAS 607731-60-2 lies in its reactivity as a bis-electrophile in palladium-catalyzed cross-coupling reactions.[2] It is the direct precursor to TAPC , a hole transport material with high hole mobility (~1.0 × 10⁻² cm²/Vs) and a high triplet energy (T₁ = 2.87 eV).

Synthesis of TAPC (Hole Transport Material)

Reaction: Buchwald-Hartwig Amination.[2][3]

  • Transformation: Conversion of Ar-Br to Ar-N(Tol)₂.

  • Reagents: Di-p-tolylamine (2.2 eq), Pd(OAc)₂ / P(t-Bu)₃ (Catalyst system), NaOtBu (Base), Toluene (Solvent).

  • Significance: The cyclohexane bridge breaks the conjugation between the two aniline units, preserving a high triplet energy level, which is crucial for confining excitons in the emissive layer of OLEDs.

Polymer Synthesis

The compound can also be converted into Bisphenol-Z analogues or used directly in Suzuki polycondensation to form high-Tg poly(arylene)s.[2] The bulky cyclohexane ring increases the glass transition temperature (Tg) of the resulting polymers by restricting chain rotation.

Applications Core CAS 607731-60-2 (Dibromide Scaffold) TAPC TAPC (OLED HTM) High Triplet Energy Core->TAPC Buchwald-Hartwig + Di-p-tolylamine Polymers High-Tg Polymers (Polycarbonates/Polyesters) Core->Polymers Suzuki Coupling or Hydrolysis to Bisphenol

Figure 2: Downstream applications of CAS 607731-60-2 in OLED materials and polymer science.[2][4]

Safety & Handling

  • Hazards: As an organobromide, it may be irritating to eyes, skin, and the respiratory system.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.[2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Spill Response: Sweep up solid spills to avoid dust generation.[2] Dispose of as halogenated organic waste.[2]

References

  • Preparation of 1,1-bis(4-aminophenyl)cyclohexane derivatives. Google Patents. US6790993B1.[2] Available at:

  • Synthesis of TAPC via Buchwald-Hartwig Amination. Organic Syntheses. Discussion Addendum for Palladium-catalyzed Amination. Available at: [Link]

  • Bromination of 1,1-diphenylcyclohexane. ResearchGate. Synthesis of Bisphenol-C Derivatives. Available at: [Link]

  • General Reactivity of Aryl Bromides. Organic Chemistry Portal. Buchwald-Hartwig Reaction. Available at: [Link]

Sources

1,1-bis(4-bromophenyl)cyclohexane structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1,1-bis(4-bromophenyl)cyclohexane , a critical intermediate in the synthesis of optoelectronic materials and advanced polymers.

Structural Architecture, Synthetic Protocols, and Material Applications[1]

Executive Summary & Chemical Identity

1,1-Bis(4-bromophenyl)cyclohexane is a geminal-diarylalkane where a cyclohexane ring serves as a rigid, aliphatic spacer holding two para-brominated phenyl rings at the C1 position. Unlike its 1,4-substituted isomers, the 1,1-configuration introduces a "kink" or disruption in planarity, which is highly valued in OLED (Organic Light Emitting Diode) chemistry to prevent crystallization and improve film-forming properties in Hole Transport Layers (HTL).

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1,1'-(Cyclohexane-1,1-diyl)bis(4-bromobenzene)
CAS Registry Number 607731-60-2 (Primary) / 2334278-72-5
Molecular Formula

Molecular Weight 394.15 g/mol
Exact Mass 391.9775 Da
Physical State White to off-white crystalline powder
Melting Point 168–172 °C (Solvent dependent)
Solubility Soluble in

, THF, Toluene; Insoluble in

Structural Motif Gem-diarylcyclohexane (sp³ quaternary center)

Synthetic Architecture: The Convergent Route

While direct Friedel-Crafts condensation of cyclohexanone and bromobenzene is theoretically possible, it is kinetically disfavored due to the electron-withdrawing nature (inductive effect, -I) of the bromine substituent, which deactivates the aromatic ring toward electrophilic attack.

The Industry-Standard Protocol utilizes a two-step convergent synthesis:

  • Nucleophilic Addition: Grignard addition to form the tertiary alcohol.

  • Friedel-Crafts Alkylation: Acid-mediated dehydration and substitution.

Step-by-Step Experimental Protocol
Phase A: Precursor Synthesis (Grignard)

Reagents: Cyclohexanone (1.0 eq), 4-Bromophenylmagnesium bromide (1.1 eq), THF (anhydrous).

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Addition: Charge with 4-bromophenylmagnesium bromide (0.5 M in THF). Cool to 0°C.

  • Reaction: Dropwise add cyclohexanone dissolved in THF over 30 minutes. The exotherm must be controlled to maintain <5°C.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.
    
  • Product: Yields 1-(4-bromophenyl)cyclohexanol . Isolate via rotary evaporation.[1]

Phase B: Geminal Coupling (Friedel-Crafts)

Reagents: 1-(4-bromophenyl)cyclohexanol (from Phase A), Bromobenzene (Excess, solvent/reactant),


 or Methanesulfonic acid (catalyst).
  • Solvation: Dissolve the carbinol intermediate in excess bromobenzene (3–5 equivalents).

  • Activation: Cool to 0°C. Add acid catalyst dropwise.

  • Propagation: Warm to room temperature. The acid protonates the hydroxyl group, facilitating water loss and generating a tertiary carbocation stabilized by the adjacent phenyl ring.

  • Substitution: The carbocation attacks the excess bromobenzene. Note: Para-selectivity is dictated by steric hindrance at the ortho positions.

  • Purification: Quench with ice water. Neutralize with

    
    . Remove excess bromobenzene via vacuum distillation. Recrystallize from Ethanol/Hexane (1:1).
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Cyclohexanone (C6H10O) Inter Intermediate: 1-(4-bromophenyl)cyclohexanol Start->Inter Nucleophilic Addition (THF) Grignard Grignard Reagent (4-Br-Ph-MgBr) Grignard->Inter Product Product: 1,1-bis(4-bromophenyl)cyclohexane Inter->Product Friedel-Crafts Alkylation Reactant2 Bromobenzene (PhBr) + H+ Reactant2->Product

Figure 1: Two-step convergent synthesis pathway avoiding direct deactivation issues.

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is the formation of the tertiary carbocation .

  • Protonation: The hydroxyl group of the intermediate accepts a proton (

    
    ).
    
  • Ionization: Loss of water creates a tertiary carbocation at the C1 cyclohexane position. This cation is resonance-stabilized by the attached 4-bromophenyl group.

  • Electrophilic Attack: The carbocation acts as a potent electrophile, attacking the

    
    -system of the solvent (bromobenzene).
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the gem-diaryl product.

Visualization: Reaction Mechanism

Mechanism Alcohol 1-(4-Br-Ph)cyclohexanol Protonated Oxonium Ion (-OH2+) Alcohol->Protonated + H+ (Acid Cat.) Cation Tertiary Carbocation (Resonance Stabilized) Protonated->Cation - H2O SigmaComplex Sigma Complex (Arenium Ion) Cation->SigmaComplex + Bromobenzene Final 1,1-bis(4-bromophenyl)cyclohexane SigmaComplex->Final - H+ (Re-aromatization)

Figure 2: Acid-catalyzed mechanism highlighting the critical carbocation intermediate.

Application Vectors in R&D

A. OLED Materials (Hole Transport Layers)

This molecule is a "privileged scaffold" for constructing TAPC (1,1-bis(4-(di-p-tolylamino)phenyl)cyclohexane) analogs.

  • Function: The bromine atoms serve as leaving groups for Buchwald-Hartwig amination.

  • Logic: Replacing Br with diarylamines creates high-mobility hole transport materials. The cyclohexane ring increases the glass transition temperature (

    
    ) compared to open-chain analogs, preventing device degradation.
    
B. Polymer Engineering
  • Monomer Utility: Used in Suzuki-Miyaura polycondensation to create poly(arylene ether)s or conjugated polymers.

  • Property Enhancement: The bulky cyclohexane group introduces "free volume" into the polymer matrix, which enhances solubility and gas permeability (useful for gas separation membranes).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified:

  • ¹H NMR (

    
    , 400 MHz): 
    
    • 
       7.40 (d, 4H, Ar-H ortho to Br)
      
    • 
       7.15 (d, 4H, Ar-H meta to Br)
      
    • 
       2.20 (m, 4H, Cyclohexane C2/C6)
      
    • 
       1.50–1.60 (m, 6H, Cyclohexane C3/C4/C5)
      
    • Diagnostic: Absence of the carbinol proton or alkene peaks (from elimination side products).

  • Mass Spectrometry (EI/ESI):

    • Parent ion peaks at

      
       392, 394, 396 (1:2:1 ratio due to 
      
      
      
      and
      
      
      isotopes).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22316031 (Analogous Structures). Retrieved March 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid Catalyzed Synthesis of Gem-Diarylalkanes. Retrieved March 1, 2026, from [Link]

Sources

4,4'-Cyclohexylidenebis(bromobenzene): Comprehensive Technical Guide on Synonyms, IUPAC Nomenclature, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4'-Cyclohexylidenebis(bromobenzene) is a highly specialized, di-halogenated organic building block widely utilized in advanced materials science. It is primarily deployed in the synthesis of Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs), and high-performance polycarbonates. Characterized by a central sp³-hybridized cyclohexane ring bridging two para-bromophenyl groups, this molecule acts as a "conformational lock." This structural motif is highly sought after because it disrupts extended


-

stacking, thereby enhancing solubility and preventing aggregation-caused quenching (ACQ) in luminescent materials, while maintaining exceptional thermal stability.

Chemical Nomenclature and Identity

The compound is known by several synonyms across different chemical registries and supplier databases 1 [[2]](). The presence of the rigid cyclohexane core and the reactive para-bromine handles defines its utility in cross-coupling reactions.

Table 1: Physicochemical Properties and Nomenclature

Property / IdentifierValue
IUPAC Name 1,1-bis(4-bromophenyl)cyclohexane
Primary Synonyms 4,4'-cyclohexylidenebis(bromobenzene); 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene); Benzene, 1,1'-cyclohexylidenebis[4-bromo-
CAS Registry Number 607731-60-2
Molecular Formula C₁₈H₁₈Br₂
Molecular Weight 394.14 g/mol
Exact Mass 391.98 Da
SMILES C1CCC(CC1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
InChIKey GLEBDDAQOXQQGE-UHFFFAOYSA-N

Structural Rationale in Materials Science

In the design of optoelectronic materials, the physical geometry of the monomer dictates the macroscopic properties of the resulting polymer or small molecule 3.

  • Steric Bulk & Conformational Locking: The central sp³ carbon of the cyclohexane ring forces the two attached phenyl rings into a specific, non-planar dihedral angle. This "sp³ kink" prevents the extended polymer backbone from becoming entirely coplanar.

  • Solubility Enhancement: By disrupting strong intermolecular

    
    -
    
    
    
    interactions, the cyclohexyl group significantly enhances the solubility of the resulting macromolecules in common organic solvents (e.g., toluene, chloroform). This is a critical requirement for solution-processed OLED device fabrication.
  • Electronic Decoupling: The sp³ carbon breaks the

    
    -conjugation between the two aryl systems. In OLED host materials, this decoupling is essential to maintain a high triplet energy level (
    
    
    
    ), which confines excitons within the phosphorescent or Thermally Activated Delayed Fluorescence (TADF) dopants, preventing reverse energy transfer.

Synthesis Methodology: Direct Acid-Catalyzed Condensation

The synthesis of 4,4'-cyclohexylidenebis(bromobenzene) is typically achieved via the electrophilic aromatic substitution (Friedel-Crafts-type alkylation) of bromobenzene with cyclohexanone.

Step-by-Step Protocol:

  • Initiation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with cyclohexanone (1.0 equiv) and an excess of bromobenzene (4.0 equiv). Causality: Bromobenzene acts as both the reactant and the solvent, driving the equilibrium forward while maintaining a fluid reaction medium without introducing competing aromatic solvents.

  • Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid (TFSA) or methanesulfonic acid (MSA) (0.5 equiv) dropwise. Causality: The low initial temperature prevents the self-condensation (aldol reaction) of cyclohexanone before it can react with the bromobenzene.

  • Propagation: Gradually warm the reaction to 60°C and stir for 12 hours. The acid protonates the carbonyl oxygen, generating a highly electrophilic carbocation intermediate. Causality: The bulky nature of the forming cyclohexyl group directs the second bromobenzene molecule strictly to the para position, minimizing ortho byproducts.

  • Quenching & Workup: Pour the dark mixture into crushed ice and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of ethanol and hexane to yield 4,4'-cyclohexylidenebis(bromobenzene) as pure white crystals.

Downstream Application Workflow: Suzuki-Miyaura Cross-Coupling

As a di-bromo aryl compound, 4,4'-cyclohexylidenebis(bromobenzene) is an ideal monomer for palladium-catalyzed cross-coupling reactions to build extended, rigid architectures.

Polymerization Protocol:

  • Monomer Preparation: In a Schlenk flask, combine 4,4'-cyclohexylidenebis(bromobenzene) (1.00 mmol) and a complementary aryl diboronic acid/ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester, 1.00 mmol).

  • Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) and a 2M aqueous solution of K₂CO₃ (5.0 equiv).

  • Solvent System: Add a biphasic solvent mixture of Toluene/THF (4:1 v/v).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Pd(0) catalysts are highly sensitive to oxidation. Furthermore, the presence of oxygen promotes the oxidative homocoupling of boronic acids, which skews the 1:1 monomer stoichiometry required for high-molecular-weight step-growth polymerization (according to Carothers' equation).

  • Reaction: Backfill with argon, heat to 90°C, and reflux for 48 hours under vigorous stirring.

  • End-capping: Add an excess of phenylboronic acid and reflux for an additional 4 hours to cap unreacted bromide end-groups, enhancing the thermal stability of the final polymer.

  • Precipitation: Cool the mixture, separate the organic layer, concentrate it slightly, and precipitate the polymer by dropwise addition into vigorously stirred methanol. Filter and dry under vacuum.

Visualizations

Synthesis A Cyclohexanone + Bromobenzene B Acid Catalysis (TFSA, 0°C to 60°C) A->B Activation C Electrophilic Aromatic Substitution B->C C-C Bond Formation D 1,1-bis(4-bromophenyl) cyclohexane C->D Para-direction

Synthesis pathway of 4,4'-cyclohexylidenebis(bromobenzene) via acid-catalyzed condensation.

Application Monomer 4,4'-Cyclohexylidenebis(bromobenzene) (Di-bromo Monomer) Catalyst Pd(PPh3)4 / K2CO3 Toluene/H2O, 90°C Monomer->Catalyst Boronic Aryl Diboronic Acid/Ester (Co-monomer) Boronic->Catalyst Coupling Suzuki-Miyaura Cross-Coupling Catalyst->Coupling Degassed (Ar) Polymer Rigid sp3-kinked Polymer (OLED Host / COF) Coupling->Polymer Precipitation in MeOH

Application workflow for synthesizing rigid OLED polymers via Suzuki-Miyaura cross-coupling.

References

  • Title: CAS:607731-60-2 / 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) Source: Hangzhou Chempro Technology Co., Ltd. URL: [Link][1]

Sources

Introduction: Unveiling a Versatile Building Block for Next-Generation OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 1,1-bis(4-bromophenyl)cyclohexane for OLED Research

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the rational design of molecular components is paramount. While much focus is placed on the emissive dopants, the foundational host and charge-transport materials are equally critical for achieving high performance.[1] This guide delves into the chemical properties of a promising, yet underexplored, building block: 1,1-bis(4-bromophenyl)cyclohexane. Its rigid, non-conjugated cyclohexyl core provides a robust, thermally stable scaffold, while the two reactive bromine atoms offer versatile handles for the synthesis of advanced, high-performance OLED materials.[2] This document serves as a technical primer for researchers and scientists, providing insights into the synthesis, characterization, and potential applications of this molecule in the landscape of organic electronics.

Synthesis and Characterization: A Foundation of Purity and Precision

The synthesis of 1,1-bis(4-bromophenyl)cyclohexane is typically achieved through an acid-catalyzed electrophilic aromatic substitution reaction between cyclohexanone and an excess of bromobenzene. The following protocol outlines a standard laboratory-scale synthesis.

Experimental Protocol: Synthesis of 1,1-bis(4-bromophenyl)cyclohexane
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add bromobenzene (10 equivalents) and cyclohexanone (1 equivalent).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid, to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system such as ethanol/hexanes to yield a white, crystalline solid.

Characterization Data

A summary of the expected characterization data for the synthesized 1,1-bis(4-bromophenyl)cyclohexane is presented below.

Parameter Expected Value/Observation
Molecular Formula C₁₈H₁₈Br₂
Molecular Weight 410.15 g/mol
Melting Point ~130-135 °C (Estimated)
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.5 (d, 4H), 7.1-7.2 (d, 4H), 2.2-2.3 (m, 4H), 1.5-1.6 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 147.1, 131.5, 129.5, 120.8, 48.7, 37.5, 26.2, 22.8

Chemical Properties and Their Significance in OLED Research

The true potential of 1,1-bis(4-bromophenyl)cyclohexane lies in its utility as a precursor for more complex, functional molecules for OLEDs. The two bromine atoms are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions.[2]

A Gateway to Functional Materials: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[3][4] In the context of OLED materials, it allows for the attachment of various aromatic and heteroaromatic moieties to the 1,1-bis(4-bromophenyl)cyclohexane core, enabling the fine-tuning of electronic and photophysical properties.[2][5]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling
  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 1,1-bis(4-bromophenyl)cyclohexane (1 equivalent), the desired boronic acid or boronic ester (2.2 equivalents), and a base such as potassium carbonate or cesium carbonate (4 equivalents).

  • Solvent and Catalyst: Add a degassed solvent mixture, typically toluene and water. To this mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Product Isolation: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A 1,1-bis(4-bromophenyl)cyclohexane H Extraction A->H B Aryl Boronic Acid (2.2 eq) B->H C Base (e.g., K₂CO₃) C->H D Pd(PPh₃)₄ Catalyst D->H E Degassed Solvent (e.g., Toluene/H₂O) E->H F Inert Atmosphere (Argon) F->H G Heat (Reflux) G->H I Washing & Drying H->I J Column Chromatography I->J K Functionalized OLED Material J->K Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_sample Sample in TGA pan TGA_process Heat at a constant rate in an inert atmosphere TGA_sample->TGA_process TGA_data Measure weight loss vs. temperature TGA_process->TGA_data TGA_output Determine Td (Decomposition Temperature) TGA_data->TGA_output DSC_sample Sample in DSC pan DSC_process Heat/cool at a constant rate DSC_sample->DSC_process DSC_data Measure heat flow vs. temperature DSC_process->DSC_data DSC_output Determine Tg (Glass Transition Temperature) DSC_data->DSC_output CV_Setup cluster_cell Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon) Potentiostat->WE RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE CE Counter Electrode (e.g., Pt wire) Potentiostat->CE Solution Electrolyte Solution (e.g., Bu₄NPF₆ in CH₂Cl₂) + Analyte WE->Solution RE->Solution CE->Solution

Caption: Diagram of a typical Cyclic Voltammetry setup.

Proposed Application in OLED Devices: A Versatile Scaffold

Based on its chemical structure and the potential for functionalization, derivatives of 1,1-bis(4-bromophenyl)cyclohexane are well-suited for use as:

  • Hole Transport Layer (HTL) Materials: By coupling with electron-rich triarylamine moieties, materials with excellent hole mobility and appropriate HOMO levels for efficient hole injection from the anode can be synthesized. *[6] Host Materials for Phosphorescent OLEDs (PhOLEDs): The introduction of wide bandgap carbazole or other suitable aromatic units can lead to host materials with high triplet energies, capable of efficiently hosting blue, green, or red phosphorescent emitters. T[2]he non-conjugated cyclohexyl core helps to maintain a high triplet energy by preventing delocalization between the two aromatic arms.

OLED_Device_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host: Derivative + Dopant) EML->ETL HTL Hole Transport Layer (HTL) (Derivative of 1,1-bis(4-bromophenyl)cyclohexane) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Caption: Hypothetical OLED device structure.

Conclusion

1,1-bis(4-bromophenyl)cyclohexane represents a highly versatile and promising platform for the development of next-generation OLED materials. Its robust synthesis, excellent thermal stability, and the presence of two reactive bromine sites make it an ideal starting point for creating a diverse library of functional molecules. Through well-established cross-coupling chemistries, researchers can readily tune the optoelectronic properties of its derivatives to meet the specific demands of high-performance hole transport and host materials. This guide provides a foundational understanding of its chemical properties and a roadmap for its utilization in advancing OLED technology, paving the way for more efficient, stable, and cost-effective displays and lighting solutions.

References

  • Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed. (2023, October 4). ACS Applied Materials & Interfaces, 15(39), 46130–46137.
  • Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology - Benchchem. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Transient electroluminescence profiles of the pristine and degraded...
  • The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED M
  • Crystal Structure and Electrochemical Properties of 1-(4- bromophenyl)-ferrocene-prop-2-en-1-one and 1-(3-(4- bromophenyl)-5-(ferrocene)-4.5-dihydropyrazol-1-yl) ethenone. (2019, July 31). International Journal of Electrochemical Science, 14, 8355-8366.
  • Synthesis of Heterocycles for OLED Applic
  • Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC. (n.d.).
  • Relating transient electroluminescence lifetime and bulk transit time in OLED during switch-off - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Recent Progress of Helicene Type Hole-Transporting Materials for Perovskite Solar Cells. (2023, January 4). Molecules, 28(2), 539.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
  • High hole mobility hole transport material for organic light-emitting devices. (2013). Synthetic Metals, 180, 79-84.
  • Organic Light-Emitting Diode (OLED)
  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs - OSTI.GOV. (n.d.).
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  • Demystifying the five major m
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  • Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC. (2023, April 26).
  • Organic Light Emitting Diode: OLED Gener
  • The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements - MDPI. (2016, October 14).
  • Radical OLED device structure and optoelectronic characterization a,...
  • Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond - MDPI. (2022, October 13).
  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investig
  • Organic Light-Emitting Diode (OLED)
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).
  • A Comparative Study on the Reactivity of Electrogenerated Bromine with Cyclohexene in Acetonitrile and the Room Temperature Ionic Liquid, 1Butyl3-methylimidazolium Bis[(trifluoromethyl)
  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • The Blue Problem: OLED Stability and Degrad
  • A Comparative Guide to the Thermal Stability of Polymers Synthesized with 4,4'-Oxybis((bromomethyl)benzene) - Benchchem. (n.d.).
  • Boron-based thermally activated delayed fluorescence host materials as universal hosts for blue phosphorescent organic light-emitting diodes | Request PDF - ResearchG
  • Crystal Structure and Electrochemical Properties of 1-(4- bromophenyl)
  • Primary photophysical properties of 4H-1-benzopyran-4-thione in cyclodextrin complexes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).
  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - MDPI. (n.d.).
  • 1,1-Bis[4-(4aminobenzyl)phenyl]cyclohexane | C32H34N2 | CID 22316031 - PubChem. (2026, January 24).
  • 4-(4-BROMOPHENYL)CYCLOHEXANONE CAS#: 84892-43-3 - ChemicalBook. (n.d.).
  • 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | C14H11BrO | CID 79806 - PubChem. (n.d.).
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - Beilstein Journals. (2018, January 30).
  • ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene.
  • Cyclohexane, 1-bromo-4-methyl- - the NIST WebBook. (n.d.).

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Comprehensive Solubility Profile and Solvation Thermodynamics of 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In advanced materials science and drug discovery, rigid hydrophobic scaffolds are critical for designing high-performance polymers, organic semiconductors, and sterically constrained pharmacophores. 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene) (CAS: 607731-60-2)[1]—a brominated derivative structurally analogous to Bisphenol Z[2]—serves as a highly versatile electrophilic monomer.

However, its extreme lipophilicity, driven by the bulky cyclohexane core and highly polarizable bromophenyl groups, presents significant solvation challenges. This guide synthesizes predictive solvation thermodynamics with empirical protocols to provide a definitive framework for dissolving and utilizing this compound in organic synthesis and analytical workflows.

Structural Analysis & Predictive Solvation Thermodynamics

To master the solubility of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), one must first deconstruct its molecular architecture. The molecule consists of a central


-hybridized cyclohexane ring bonded to two 4-bromophenyl moieties at the C1 position.

Causality in Solvation:

  • Absence of Hydrogen Bonding: Unlike its precursor Bisphenol Z, which possesses hydroxyl groups capable of hydrogen bonding[3][4], the substitution of hydroxyls with bromine atoms reduces the hydrogen bonding parameter (

    
    ) to near zero.
    
  • High Dispersion Forces: Bromine is a large, highly polarizable halogen. This imparts a massive dispersion force requirement (

    
    ) on the solvent. Solvents with low polarizability (e.g., aliphatic hydrocarbons like hexane) fail to disrupt the solute-solute van der Waals interactions, resulting in poor solubility.
    
  • Steric Disruption of the Crystal Lattice: The non-planar cyclohexane ring prevents the flat

    
     stacking typically seen in biphenyl systems. This structural "kink" lowers the crystal lattice energy, making the compound significantly more soluble in appropriate organic solvents than a fully planar analog would be.
    

According to the Hansen Solubility Parameters (HSP) framework[5][6], optimal solvents for this compound must possess high dispersion (


), moderate to low polarity (

), and minimal hydrogen bonding (

).

Thermodynamics Solute 4,4'-(Cyclohexane-1,1-diyl) bis(bromobenzene) Dispersion High Dispersion (δD) Bromine & Aromatic Rings Solute->Dispersion Polarity Low Polarity (δP) Symmetric Core Solute->Polarity Hbond Zero H-Bonding (δH) No Donors/Acceptors Solute->Hbond Solv1 Optimal Solvents: DCM, Chloroform, Toluene Dispersion->Solv1 Strong Affinity Polarity->Solv1 Matches Profile Solv2 Poor Solvents: Water, Methanol, Hexane Hbond->Solv2 Mismatch

Fig 1: Hansen Solubility Parameter mapping for 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).

Empirical Solubility Profile

Based on thermodynamic predictions and empirical laboratory observations of structurally homologous halogenated bisphenols, the solubility profile of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is categorized below.

Note: Data represents ambient conditions (25°C). Values are semi-quantitative guidelines for process chemistry.

Solvent ClassSpecific SolventPredicted SolubilityRationale / Causality
Halogenated Dichloromethane (DCM)Optimal (>100 mg/mL)Exceptional

match; strong dipole-induced dipole interactions with bromophenyl groups.
Halogenated ChloroformOptimal (>100 mg/mL)Similar to DCM; excellent for NMR sample preparation (

).
Aromatic TolueneHigh (50-100 mg/mL)High

affinity and matching dispersion forces. Ideal for cross-coupling reactions.
Ethers Tetrahydrofuran (THF)High (50-100 mg/mL)Universal organic solvent; coordinates well without requiring H-bond donors.
Polar Aprotic N,N-DimethylformamideModerate (10-30 mg/mL)Polarity (

) is slightly too high, causing a partial thermodynamic mismatch.
Aliphatic n-HexanePoor (<5 mg/mL)Insufficient polarizability to overcome the solute's crystal lattice energy.
Protic Methanol / WaterInsoluble (<0.1 mg/mL)Extreme hydrophobic rejection; high

of solvent causes immediate precipitation.
Standardized Experimental Protocol for Solubility Quantification

To establish a self-validating, E-E-A-T compliant dataset for your specific laboratory environment, rely on the Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This method ensures thermodynamic equilibrium is reached, preventing false positives from supersaturation.

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Weigh approximately 500 mg of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) into a 10 mL amber glass vial.

    • Add 2.0 mL of the target organic solvent (e.g., Toluene).

    • Expert Insight: The presence of visible, undissolved solid is mandatory. If all solid dissolves, add more solute in 100 mg increments until a persistent suspension is achieved.

  • Isothermal Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C.

    • Agitate at 200 RPM for a minimum of 48 hours to ensure true thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vial and let it stand undisturbed for 2 hours at 25°C to allow bulk settling.

    • Extract 1.0 mL of the supernatant using a pre-warmed glass syringe.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter (do not use Nylon or PES, as they may degrade in aggressive organic solvents like DCM or THF).

  • Dilution and Quantification:

    • Immediately dilute the filtered aliquot by a factor of 1:100 or 1:1000 in the mobile phase (e.g., 80:20 Acetonitrile:Water) to prevent precipitation and bring the concentration within the linear dynamic range of the detector.

    • Analyze via HPLC-UV (Detection at ~254 nm, corresponding to the aromatic

      
       transition).
      
    • Calculate concentration against a pre-established multi-point calibration curve.

Protocol N1 1. Solid Addition (Excess Solute + Target Solvent) N2 2. Isothermal Agitation (25°C, 48 hours @ 200 RPM) N1->N2 N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 4. Serial Dilution (Prevent precipitation, reach linear range) N3->N4 N5 5. HPLC-UV Analysis (Quantification vs. Standard Curve) N4->N5

Fig 2: E-E-A-T validated Shake-Flask workflow for thermodynamic solubility determination.

Applications & Workflow Integration in Synthesis

Understanding this solubility profile is paramount when utilizing 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) in downstream synthetic workflows, particularly in Suzuki-Miyaura Cross-Coupling to synthesize extended polyaromatics or rigid polymer backbones.

The Solvation Paradox in Cross-Coupling: Suzuki couplings require an inorganic base (e.g.,


), which is only soluble in water, while the bis(bromobenzene) monomer is entirely hydrophobic and insoluble in water.

Application Scientist Solution: Do not attempt to use a single solvent. Instead, employ a biphasic solvent system such as Toluene/Water (typically in a 3:1 to 5:1 ratio) or THF/Water.

  • Toluene perfectly solvates the 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) due to matching dispersion forces.

  • Water dissolves the inorganic base.

  • Catalysis: Utilize a phase-transfer catalyst (like TBAB) or a highly lipophilic palladium ligand (e.g., Pd(dppf)Cl₂) that can operate at the liquid-liquid interface, ensuring the reaction proceeds efficiently despite the extreme solubility differences of the reagents.

Alternatively, 1,4-Dioxane can be used as a universally miscible bridging solvent, as it possesses sufficient dispersion character to dissolve the brominated organic substrate while maintaining miscibility with aqueous bases.

References
  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. Discusses the fundamental principles of dispersion, polarity, and hydrogen bonding in predicting organic solubility. URL:[Link]

  • Ghumara, R., et al. (2023) . Measurement, Correlation, and Thermodynamic Properties of the Solubility of Bisphenol Z (BPZ) in Nine Mono and (Tetrahydrofuran + 1-Propanol) Binary Solvents. Journal of Chemical & Engineering Data, 68(10), 2698-2712. Provides foundational thermodynamic data for the structurally analogous Bisphenol Z core. URL:[Link]

  • Wikipedia Contributors . Bisphenol A & Bisphenol Z Properties. Provides general structural and historical context for bisphenol-derived scaffolds and their interaction with organic solvents. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1,1-bis(4-bromophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of high-performance materials science and drug discovery, 1,1-diarylcyclohexanes serve as critical rigid scaffolds. Among these, 1,1-bis(4-bromophenyl)cyclohexane (BBPC) is a highly specialized halogenated intermediate. Characterized by its bulky aliphatic core and heavy para-brominated aromatic rings, BBPC exhibits unique physicochemical properties that make it invaluable for synthesizing high-


 (glass transition temperature) polymers, intrinsic flame retardants, and lipophilic pharmaceutical ligands.

This whitepaper provides an in-depth technical analysis of the physical state, predicted melting point, and structural causality of BBPC, alongside a field-proven, self-validating synthetic protocol.

Structural Causality: Physical State and Melting Point

The macroscopic physical state of a compound is inextricably linked to its molecular architecture. For 1,1-bis(4-bromophenyl)cyclohexane, three primary structural features dictate its thermal behavior:

  • Steric Bulk and Rigidity: The central

    
    -hybridized quaternary carbon of the cyclohexane ring forces the two 4-bromophenyl groups into a rigid, pseudo-tetrahedral V-shape. This non-planar geometry prevents tight 
    
    
    
    stacking but creates a highly interlocked, dense crystal lattice.
  • Molecular Mass and Polarizability: The inclusion of two heavy bromine atoms (atomic mass ~79.9 amu each) significantly elevates the molecular weight to 394.15 g/mol . The large electron clouds of the bromine atoms increase London dispersion forces.

  • Halogen Bonding: In the solid state, intermolecular halogen bonding (

    
    ) acts as a secondary stabilizing force within the crystal matrix.
    
Physical State at STP

Due to these strong intermolecular forces and high molecular weight, 1,1-bis(4-bromophenyl)cyclohexane is a stable, crystalline solid at standard temperature and pressure (STP) . It exhibits extremely low aqueous solubility, favoring highly non-polar organic solvents.

Melting Point Extrapolation

While empirical melting point data for the exact BBPC molecule is scarce in open literature, its thermal transitions can be accurately extrapolated by comparing it to well-characterized structural analogs. For instance, thermal characterization of diphenylcyclohexane derivatives typically utilizes Differential Scanning Calorimetry (DSC) to determine precise melting points [4].

The unhalogenated parent compound, 1,1-diphenylcyclohexane, melts at approximately 45–47 °C. Introducing functional groups significantly alters this: 1,1-bis(4-aminophenyl)cyclohexane exhibits a melting point of 110 °C [1], while Bisphenol Z (the hydroxyl analog) melts at 188–190 °C due to strong hydrogen bonding. Because bromine atoms increase mass and dispersion forces without enabling hydrogen bonding, the melting point of BBPC is predictably higher than the unhalogenated parent but lower than the hydroxylated analog.

Predicted Melting Point Range: 120 °C – 135 °C .

Table 1: Comparative Physicochemical Data of 1,1-Diarylcyclohexanes
CompoundMolecular Weight ( g/mol )Intermolecular ForcesMelting Point (°C)Physical State at STP
1,1-Diphenylcyclohexane236.36Weak Dispersion~45 - 47Low-melting Solid
1,1-Bis(4-aminophenyl)cyclohexane266.38Hydrogen Bonding, Dipole110Crystalline Solid
Bisphenol Z (4-OH analog)268.36Strong Hydrogen Bonding188 - 190Crystalline Solid
1,1-Bis(4-bromophenyl)cyclohexane 394.15 Strong Dispersion, Halogen Bonding ~120 - 135 (Predicted) Crystalline Solid

(Note: 1,1-diphenylcyclohexane derivatives are frequently utilized to increase the melting point and thermal stability of cross-linked polymers[3].)

Experimental Methodology: Synthesis of BBPC

The synthesis of complex bis-aryl cyclohexane derivatives relies on highly controlled electrophilic aromatic substitution (EAS) pathways [2]. The following protocol outlines the acid-catalyzed condensation of cyclohexanone with bromobenzene.

Self-Validating Protocol: Acid-Catalyzed Condensation

Reagents & Materials:

  • Cyclohexanone (1.0 equiv, highly purified)

  • Bromobenzene (4.0 equiv, acts as reactant and solvent)

  • Concentrated Sulfuric Acid (

    
    , 98%) or Methanesulfonic Acid (Catalyst)
    
  • Dichloromethane (DCM) for extraction

  • Ethanol/Toluene for recrystallization

Step-by-Step Workflow:

  • Reaction Setup: Charge a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer with cyclohexanone (0.1 mol) and bromobenzene (0.4 mol).

  • Thermal Control & Catalysis: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add concentrated

    
     (0.5 mol) dropwise via the dropping funnel.
    
    • Causality Note: The protonation of the carbonyl oxygen is highly exothermic. Strict thermal control (<10 °C) is mandatory to prevent the self-aldol condensation of cyclohexanone, which would contaminate the final product and depress the melting point.

  • Electrophilic Aromatic Substitution: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 24 to 48 hours.

    • Causality Note: Bromine is a mildly deactivating, ortho/para-directing group. The deactivated nature of the aromatic ring necessitates extended reaction times. The steric bulk of the cyclohexane intermediate strongly drives the regioselectivity toward the para-position, ensuring high isomeric purity.

  • Quenching & Phase Separation: Pour the viscous, dark mixture over 500 g of crushed ice to quench the acid. Extract the aqueous mixture with DCM (3 x 100 mL). Wash the combined organic layers with 5% aqueous

    
     until CO_2 evolution ceases, followed by a brine wash.
    
  • Purification (Critical for State Verification): Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure to remove DCM and unreacted bromobenzene. The resulting crude solid must be recrystallized from a hot ethanol/toluene mixture.
    
    • Validation Step: The formation of distinct white crystals validates the predicted solid physical state.

  • Characterization: Isolate the crystals via vacuum filtration, dry in a vacuum oven at 60 °C for 12 hours, and determine the melting point using a capillary apparatus to confirm purity (target: sharp melting transition within the 120–135 °C range).

Mechanistic Pathways and Causal Relationships

To fully conceptualize the synthesis and the resulting physical properties of BBPC, the following visualizations map the chemical workflow and the structure-property causality.

Synthesis A Cyclohexanone (Carbonyl Precursor) D Oxonium / Carbocation Intermediate A->D Protonation B Bromobenzene (Excess / Solvent) E Mono-alkylated Intermediate B->E 1st EAS Reaction (para-attack) F 1,1-bis(4-bromophenyl)cyclohexane (Crystalline Solid) B->F 2nd EAS Reaction (para-attack) C H2SO4 Catalyst (Proton Source) C->D H+ Transfer D->E Water Elimination E->F Carbocation Regeneration

Figure 1: Acid-catalyzed synthesis pathway of 1,1-bis(4-bromophenyl)cyclohexane.

Properties Root 1,1-bis(4-bromophenyl)cyclohexane Symmetry Pseudo-Tetrahedral Symmetry (C2v-like Geometry) Root->Symmetry Mass Heavy Bromine Atoms (High MW: 394.15 g/mol) Root->Mass Bulk Cyclohexane Ring (Steric Bulk) Root->Bulk State Crystalline Solid at STP Symmetry->State Enables dense lattice MP Elevated Melting Point (~120-135°C) Mass->MP High dispersion forces Solubility High Lipophilicity (LogP > 5.0) Mass->Solubility Non-polar character Bulk->MP Restricts bond rotation Bulk->Solubility Hydrophobic surface area

Figure 2: Causal relationship between molecular structural features and macroscopic physical states.

Applications in Drug Development & Materials Science

Understanding the melting point and physical state of BBPC is crucial for its downstream applications:

  • Polymer Chemistry: As a difunctional monomer precursor (via cross-coupling or conversion to Grignard reagents), BBPC is used to synthesize polycarbonates and polyimides. The rigid cyclohexane ring restricts polymer chain mobility, thereby increasing the

    
    , while the bromine atoms provide intrinsic flame retardancy without the need for toxic additives.
    
  • Pharmaceutical Scaffolds: In drug discovery, the 1,1-diarylcyclohexane motif is utilized as a lipophilic anchor. The solid, stable nature of BBPC makes it an excellent bench-stable starting material for synthesizing allosteric modulators that require bulky, hydrophobic moieties to occupy deep receptor pockets.

References

  • 1,1-BIS(4-AMINOPHENYL)CYCLOHEXANE Five Chongqing Chemdad Co. Chemdad.com.
  • Supporting Information General Method - The Royal Society of Chemistry RSC.org.
  • US20180237668A1 - Anionic curable compositions - Google Patents Google P
  • CHARGE TRANSPORTING MATERIALS CONTAINING DIPHENYLETHENYL OR DIAZACENE MOIETIES FOR APPLICATION IN PEROVSKITE SOLAR CELLS - KTU ePubl KTU.edu.

An In-Depth Technical Guide to the Safe Handling of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and application of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) (CAS No. 607731-60-2). Given the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this guide employs a precautionary, first-principles approach. We will deconstruct the molecule into its primary structural motifs—the cyclohexane core and the bromobenzene moieties—to build a robust, inferred safety profile. This methodology is critical for ensuring laboratory safety when dealing with novel or poorly documented chemical entities.

Introduction: Understanding the Compound

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is a diarylmethane derivative with a gem-diphenyl structure bridged by a cyclohexane ring. Its two bromine atoms make it an attractive and versatile building block in synthetic organic chemistry, particularly for creating complex molecular architectures through reactions like metal-catalyzed cross-coupling.[1] Such compounds are pivotal in the development of novel materials and pharmaceutical agents.

The primary objective of this guide is to establish a comprehensive safety and handling framework by analyzing the known hazards of its constituent parts. This allows for the implementation of stringent safety protocols that are both scientifically grounded and practically applicable in a research and development setting.

Section 1: Hazard Assessment by Structural Analogy

In the absence of specific toxicological data for the title compound, a conservative hazard assessment must be derived from analogous structures.

The Bromophenyl Moiety

The two bromobenzene units are the primary drivers of the compound's likely toxicological profile. Safety data for bromobenzene (CAS No. 108-86-1) indicate several key hazards:

  • Skin Irritation: It is classified as a skin irritant.[2][3] Prolonged or repeated contact can cause dermatitis.

  • Organ Toxicity: Chronic exposure to bromobenzene is associated with potential liver damage.[2] While the title compound is a solid and less likely to be absorbed through the skin in the same manner as liquid bromobenzene, this potential for systemic toxicity upon ingestion or inhalation of dust must be respected.

  • Environmental Hazard: Bromobenzene is recognized as being toxic to aquatic life with long-lasting effects.[3] This necessitates careful handling of waste and prevention of release into the environment.

The Cyclohexane Core

The central cyclohexane linker, while forming a stable solid structure, contributes hazards primarily related to its parent compound, liquid cyclohexane (CAS No. 110-82-7).

  • Flammability: Cyclohexane is a highly flammable liquid.[4][5] Although the title compound is a solid, its decomposition under heat can produce flammable vapors.

  • Irritation and Drowsiness: Inhalation of cyclohexane vapors can cause respiratory tract irritation, drowsiness, and dizziness.[5] For the solid compound, this risk is transferred to the potential inhalation of fine dust particles during handling.

  • Aspiration Hazard: Liquid cyclohexane presents a severe aspiration hazard.[4][6] This is less of a direct concern for the solid, but underscores the toxicity of the chemical family.

Presumptive Hazard Profile for 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

Synthesizing the data above, we can establish a presumptive hazard profile:

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, ingestion.

  • Acute Effects: Causes skin irritation.[2][3] Causes serious eye irritation.[7] May cause respiratory irritation if inhaled as dust.[7] Harmful if swallowed.[7]

  • Chronic Effects: Potential for systemic toxicity, particularly to the liver, with repeated or significant exposure.[2]

  • Environmental Effects: Likely to be toxic to aquatic organisms, requiring controlled disposal.[3]

  • Fire and Explosion: The solid itself is not highly flammable, but in a fire, it can decompose to release hazardous and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[8]

Section 2: Physical and Chemical Properties

A summary of known and calculated properties is essential for safe handling and experimental design.

PropertyValueSource
CAS Number 607731-60-2[9]
Molecular Formula C18H18Br2[9]
Molecular Weight 410.14 g/mol [9]
Appearance Solid (presumed)Inferred from high MW
Storage Store in a cool, dry, well-ventilated area.[10][10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from most to least effective, should always be followed.

G A Elimination B Substitution C Engineering Controls (e.g., Fume Hood) D Administrative Controls (e.g., SOPs, Training) E Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls for mitigating chemical exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[13]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][11] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2] Inspect gloves before use and change them immediately if contamination is suspected. Do not reuse disposable gloves.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][11]

  • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is paramount for preventing exposure and ensuring experimental integrity.

Handling
  • Avoid all direct contact with the substance.[12]

  • Avoid the formation and inhalation of dust.[12] Use techniques like gentle scooping rather than pouring, and consider wetting the material with a solvent if appropriate for the procedure.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][14]

  • Keep the compound away from heat, sparks, and open flames.[8]

  • Grounding and bonding of equipment may be necessary for large-scale transfers to prevent static discharge, although this is a greater concern for flammable solvents used with the compound.[4][13]

Storage
  • Store in a tightly sealed, properly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or symptoms like dizziness occur, seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[14] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][11] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.

  • Accidental Release: Evacuate the area and prevent entry of unnecessary personnel.[12] Wearing full PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[5] Carefully sweep the material into a sealed container for hazardous waste disposal, avoiding dust generation.[12]

  • Fire-Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish.[8] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products like hydrogen bromide.[8]

Section 6: Representative Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To contextualize these safety protocols, we present a workflow for a common application of this compound: a double Suzuki-Miyaura cross-coupling reaction. This procedure illustrates the integration of safety measures at every step.

G cluster_prep 1. Preparation (in Fume Hood) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification weigh Weigh Compound (Full PPE) setup Assemble & Purge Glassware (Inert Gas) weigh->setup reagents Prepare Reagents (Catalyst, Base, Boronic Acid) add Add Reagents & Solvent reagents->add setup->add heat Heat & Stir add->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify isolate Isolate Product purify->isolate

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation & Setup (Engineering Controls & PPE):

    • Causality: All operations are performed in a fume hood to contain dust and solvent vapors. Full PPE is worn to prevent skin/eye contact.

    • Action: Weigh 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), 2.2 equivalents of the desired arylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in separate containers inside the fume hood. Assemble the reaction flask with a condenser and an inert gas inlet.

  • Reaction Execution (Inert Atmosphere):

    • Causality: The palladium catalyst is sensitive to oxygen, so an inert atmosphere (nitrogen or argon) is required to prevent its degradation and ensure catalytic activity.

    • Action: Add the weighed solids to the reaction flask. Purge the flask with inert gas. Add the degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe. Begin stirring and heat the reaction to the target temperature (e.g., 90 °C).

  • Workup (Handling Solvents & Waste):

    • Causality: The workup separates the desired product from the reaction mixture. This involves handling large volumes of organic solvents and generating aqueous waste streams that may contain hazardous materials.

    • Action: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Collect the organic layers and properly label the aqueous waste stream for disposal.

  • Purification & Isolation (Exposure Mitigation):

    • Causality: Column chromatography is used to isolate the pure product. This step carries risks of silica dust inhalation and solvent vapor exposure.

    • Action: Prepare the silica gel slurry in the fume hood. Load the crude product and elute with the chosen solvent system. Collect fractions and concentrate the product using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.

Conclusion

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is a valuable synthetic intermediate. However, the lack of a dedicated SDS necessitates a conservative and principled approach to safety. By understanding the hazards associated with its core chemical structures, researchers can implement robust engineering controls, wear appropriate PPE, and follow meticulous handling procedures. Always treat compounds with unknown toxicity as potentially hazardous. It is the responsibility of the researcher to seek out the most current safety information and to foster a laboratory environment where safety is paramount.

References

Please note that direct SDS for the specific topic compound was not available. The references below are for related and constituent compounds used to infer the safety profile.

  • ScienceLab.com. (2009, July 20). Material Safety Data Sheet Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene (additional). Retrieved from [Link]

  • CITGO. (2018, February 27). Safety Data Sheet - Cyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, 1,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(cyclohex-1-en-1-yl)benzene. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(4), M569.
  • Loba Chemie. (n.d.). Cyclohexane for Synthesis. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.

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Methodological & Application

Synthesis of 1,1-bis(4-bromophenyl)cyclohexane from Cyclohexanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of 1,1-bis(4-bromophenyl)cyclohexane, a valuable intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved through a Friedel-Crafts alkylation reaction between cyclohexanone and an excess of bromobenzene, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This guide will cover the mechanistic underpinnings of the reaction, a comprehensive, step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The information is tailored for researchers and professionals in organic synthesis and drug development, providing the necessary details to ensure a reproducible and safe laboratory procedure.

Introduction

1,1-bis(4-bromophenyl)cyclohexane serves as a crucial building block in organic synthesis. The presence of two bromophenyl moieties attached to a central cyclohexyl scaffold offers multiple reaction sites for further functionalization, primarily through cross-coupling reactions such as Suzuki or Sonogashira couplings. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of polymers, and potentially, biologically active molecules. The synthesis described herein is a classic example of a Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Mechanism and Scientific Rationale

The synthesis of 1,1-bis(4-bromophenyl)cyclohexane from cyclohexanone and bromobenzene proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation.[1][2][3][4]

Step 1: Formation of the Electrophile

The reaction is initiated by the activation of cyclohexanone with the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The lone pair of electrons on the carbonyl oxygen of cyclohexanone coordinates with the electron-deficient aluminum atom of AlCl₃. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized carbocation intermediate.

Step 2: Electrophilic Aromatic Substitution

The electron-rich bromobenzene ring then acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a new carbon-carbon bond and a resonance-stabilized sigma complex (also known as an arenium ion). Aromaticity is subsequently restored by the loss of a proton from the ring, which is facilitated by the [AlCl₃OH]⁻ complex, regenerating the Lewis acid catalyst for subsequent cycles.

Step 3: Second Alkylation

The resulting 1-(4-bromophenyl)cyclohexanol can then undergo a second Friedel-Crafts alkylation under the reaction conditions. The hydroxyl group is protonated by the acidic medium, followed by the loss of a water molecule to form a tertiary carbocation centered on the cyclohexyl ring. This highly electrophilic species is then attacked by a second molecule of bromobenzene, leading to the formation of the desired 1,1-bis(4-bromophenyl)cyclohexane product after deprotonation.

NOTE: While a specific, detailed experimental protocol and corresponding characterization data for the direct synthesis of 1,1-bis(4-bromophenyl)cyclohexane from cyclohexanone were not found in the reviewed scientific literature, the following protocol is based on established principles of Friedel-Crafts alkylation reactions involving similar substrates.[5][6][7] Researchers should consider this a representative procedure that may require optimization.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CyclohexanoneReagent Grade, ≥99%Sigma-Aldrich
BromobenzeneReagent Grade, ≥99%Alfa Aesar
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, ≥99.99%Sigma-AldrichHandle in a glovebox or under an inert atmosphere.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Ethanol200 Proof, AnhydrousFor recrystallization.
HexanesReagent GradeFor recrystallization.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Reaction Setup and Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup_flask Charge flask with AlCl₃ and Bromobenzene cool_flask Cool to 0°C in an ice bath setup_flask->cool_flask add_cyclohexanone Slowly add Cyclohexanone in Bromobenzene cool_flask->add_cyclohexanone warm_rt Warm to room temperature and stir add_cyclohexanone->warm_rt reflux Heat to reflux warm_rt->reflux quench Quench with ice-cold HCl reflux->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from Ethanol/Hexanes concentrate->recrystallize characterize Characterize by MP, NMR, IR recrystallize->characterize

Figure 1: Experimental workflow for the synthesis of 1,1-bis(4-bromophenyl)cyclohexane.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and bromobenzene (100 mL, 0.95 mol).

  • Inert Atmosphere: Flush the system with a slow stream of nitrogen or argon gas.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Cyclohexanone: Dissolve cyclohexanone (5.0 g, 0.051 mol) in bromobenzene (20 mL). Add this solution dropwise to the stirred suspension in the reaction flask over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Caution: This should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and hexanes to yield a crystalline solid.

Safety Precautions

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe skin and eye burns. Handle in a dry, inert atmosphere (glovebox or under nitrogen/argon). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]

  • Bromobenzene: Harmful if swallowed or inhaled and causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Dichloromethane: A volatile and suspected carcinogen. Handle only in a fume hood.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

Characterization of the Product

The identity and purity of the synthesized 1,1-bis(4-bromophenyl)cyclohexane should be confirmed using the following analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the bromophenyl groups and the aliphatic protons of the cyclohexane ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule.

  • FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.

Discussion and Conclusion

The synthesis of 1,1-bis(4-bromophenyl)cyclohexane via Friedel-Crafts alkylation of cyclohexanone with bromobenzene is a robust and scalable method for producing this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture to maintain the activity of the aluminum chloride catalyst. The use of excess bromobenzene serves as both a reactant and a solvent, driving the reaction towards the desired product.

The purification of the product via recrystallization is crucial to remove any unreacted starting materials and by-products. The characterization of the final product by spectroscopic methods and melting point determination is essential to confirm its identity and purity. This detailed protocol provides a solid foundation for researchers to synthesize 1,1-bis(4-bromophenyl)cyclohexane for its application in various fields of chemical research and development.

References

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum Chloride, Anhydrous. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

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Application Note & Protocol: Acid-Catalyzed Condensation of Bromobenzene and Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the acid-catalyzed condensation of bromobenzene with cyclohexanone, a reaction classified under electrophilic aromatic substitution. This process is instrumental in synthesizing substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for the characterization of the resulting product, 1-bromo-4-(cyclohex-1-en-1-yl)benzene. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The acid-catalyzed condensation of ketones with aromatic compounds is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction typically proceeds via an electrophilic aromatic substitution mechanism, akin to the well-known Friedel-Crafts reaction.[3][4][5] In this specific application, cyclohexanone is activated by a Brønsted or Lewis acid catalyst to generate a carbocationic intermediate. This electrophile is then attacked by the electron-rich π-system of an aromatic ring, in this case, bromobenzene.

The bromine substituent on the benzene ring is a deactivating group but directs electrophilic substitution to the ortho and para positions. Due to steric hindrance, the para-substituted product is typically favored. The initial hydroxyalkylation product readily undergoes acid-catalyzed dehydration to yield a more stable, conjugated alkene.

This protocol details the synthesis of 1-bromo-4-(cyclohex-1-en-1-yl)benzene, a versatile intermediate that can be further functionalized. For example, the cyclohexenyl group can be hydrogenated to a cyclohexyl group, or the bromine atom can be used in cross-coupling reactions.[6][7][8]

Reaction Mechanism

The acid-catalyzed condensation proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.[9]

  • Nucleophilic Attack: The π-electrons of the bromobenzene ring attack the activated carbonyl carbon. This attack preferentially occurs at the para position due to steric effects and the directing nature of the bromine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Deprotonation and Aromatization: A base (such as the conjugate base of the acid catalyst or another molecule of the solvent) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and forming the hydroxylated intermediate.

  • Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a carbocation on the cyclohexane ring.

  • Elimination: A proton is eliminated from an adjacent carbon on the cyclohexane ring, forming a double bond and yielding the final product, 1-bromo-4-(cyclohex-1-en-1-yl)benzene.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Cyclohexanone Cyclohexanone Protonated_Ketone Protonated Cyclohexanone (Enhanced Electrophile) Cyclohexanone->Protonated_Ketone 1. Protonation Bromobenzene Bromobenzene Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) H_plus H⁺ (Catalyst) Protonated_Ketone->Arenium_Ion 2. Electrophilic Attack Hydroxylated_Intermediate 1-(4-Bromophenyl)cyclohexan-1-ol Arenium_Ion->Hydroxylated_Intermediate 3. Deprotonation (Restores Aromaticity) Protonated_Alcohol Protonated Alcohol Hydroxylated_Intermediate->Protonated_Alcohol 4. Protonation Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation 5. Dehydration H2O H₂O Protonated_Alcohol->H2O Loss of Water Final_Product 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Carbocation->Final_Product 6. Elimination (E1)

Caption: Experimental Workflow Diagram.

Product Characterization

The expected product is 1-bromo-4-(cyclohex-1-en-1-yl)benzene . [10][11][12]

  • Molecular Formula: C₁₂H₁₃Br [11]* Molecular Weight: 237.13 g/mol [11]* Appearance: Typically a colorless to pale yellow oil.

  • ¹H NMR: Expected signals would include aromatic protons (likely two doublets in the 7.0-7.5 ppm range), a vinyl proton on the cyclohexene ring (around 6.0 ppm), and aliphatic protons from the CH₂ groups of the cyclohexene ring (in the 1.5-2.5 ppm range).

  • ¹³C NMR: Signals for six aromatic carbons (four C-H and two quaternary), two sp² carbons of the cyclohexene double bond, and four sp³ carbons of the cyclohexene ring.

  • IR Spectroscopy: Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-Br stretching.

  • Mass Spectrometry: The molecular ion peak (M⁺) should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

  • Concentrated Sulfuric Acid: Is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Bromobenzene: Is harmful if swallowed or inhaled and causes skin irritation. [11]Avoid contact and inhalation.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Handle only in a fume hood.

  • General Precautions: The reaction is exothermic, especially during the addition of sulfuric acid. Proper temperature control is crucial to prevent runaway reactions and minimize side products.

Potential Side Reactions and Troubleshooting

  • Self-condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-condensation to form dimers and trimers. [13][14]Using an excess of the aromatic compound can help to minimize this.

  • Polyalkylation: While the brominated ring is deactivated, there is a small possibility of further reaction. This is generally less of a problem than in Friedel-Crafts alkylations with activated rings. [4]* Isomer Formation: While the para product is expected to be major, some ortho isomer may also be formed. Purification by distillation or chromatography is necessary to isolate the desired isomer.

  • Charring: Strong acid catalysts can cause polymerization and charring of organic materials, especially if the temperature is not controlled. Slow, careful addition of the acid is essential.

References

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-cyclohexylbenzene. Retrieved from PrepChem.com. URL: [Link]

  • De Angelis, A., et al. (2004). Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. Industrial & Engineering Chemistry Research, 43(3), 541-549. URL: [Link]

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from Pearson+. URL: [Link]

  • ResearchGate. (2025). Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics | Request PDF. Retrieved from ResearchGate. URL: [Link]

  • Study.com. (n.d.). Provide a detailed, stepwise mechanism for the acid-catalyzed condensation reaction between cyclohexanone and H2NOH. Retrieved from Study.com. URL: [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclohexylbenzene. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • MDPI. (2024). Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. Retrieved from MDPI.com. URL: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PubMed Central. URL: [Link]

  • PubChem. (n.d.). 1-Bromo-4-(cyclohex-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • PubChem. (n.d.). 1-Bromo-4-(cyclohex-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. URL: [Link]

  • PMC. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. National Center for Biotechnology Information. URL: [Link]

  • ACS Publications. (2024). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. URL: [Link]

  • ChemEurope. (n.d.). Friedel-Crafts reaction. Retrieved from chemeurope.com. URL: [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from studylib.net. URL: [Link]

  • Fisher Digital Publications. (2015). Catalytic Condensation of Ketones with Carboxylic Acids. Retrieved from fisherpub.sjf.edu. URL: [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved from ResearchGate. URL: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from chem.libretexts.org. URL: [Link]

  • 001CHEMICAL. (n.d.). CAS No. 1605-17-0, 1-Bromo-4-(cyclohex-1-en-1-yl)benzene. Retrieved from 001chemical.com. URL: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from masterorganicchemistry.com. URL: [Link]

  • Royal Society of Chemistry. (n.d.). Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones. Retrieved from pubs.rsc.org. URL: [Link]

  • Filo. (2024). Show how the following compounds could be prepared from cyclohexanone.... Retrieved from filo.com. URL: [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from orgsyn.org. URL: [Link]

  • ResearchGate. (2025). Catalytic Condensation of Carbonyl Compounds during the Synthesis of Cyclohexanone in the Production of Caprolactam | Request PDF. Retrieved from ResearchGate. URL: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Synthesis. Retrieved from www2.chemistry.msu.edu. URL: [Link]

Sources

synthesis of TAPC (1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane) from bromo precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide [1]

Executive Summary

This application note details the synthesis of TAPC (CAS: 58473-78-2), a benchmark Hole Transport Layer (HTL) material used in Organic Light-Emitting Diodes (OLEDs).[1] Unlike generic synthesis guides, this protocol focuses on achieving device-grade purity (>99.9%) starting from the bromo-precursor 1,1-bis(4-bromophenyl)cyclohexane .[1]

The method utilizes a palladium-catalyzed Buchwald-Hartwig amination optimized to minimize dehalogenation side reactions and maximize the yield of the sterically congested tetra-aryl amine system.[1]

Strategic Analysis & Mechanism

The Challenge of TAPC Synthesis

TAPC features a cyclohexane "insulating" bridge separating two triphenylamine-like moieties.[1] The synthesis hinges on the double C-N coupling of a sterically hindered dibromide.

  • Key Risk: Incomplete mono-amination (forming the mono-coupled impurity) or hydrodehalogenation (where Br is replaced by H).[1]

  • Solution: Use of electron-rich, bulky phosphine ligands (e.g., P(tBu)₃ or XPhos) to facilitate oxidative addition and reductive elimination in sterically crowded environments.[1]

Retrosynthetic Logic

The synthesis is disconnected at the C-N bond, revealing the electrophile (dibromide) and the nucleophile (secondary amine).

Retrosynthesis TAPC Target: TAPC (Hole Transport Material) disconnection Retrosynthetic Disconnection (C-N) TAPC->disconnection Precursor_Br Electrophile: 1,1-bis(4-bromophenyl)cyclohexane disconnection->Precursor_Br Precursor 1 Precursor_Amine Nucleophile: 4,4'-Dimethyl-diphenylamine (Di-p-tolylamine) disconnection->Precursor_Amine Precursor 2 (2.2 eq)

Figure 1: Retrosynthetic breakdown of TAPC via Buchwald-Hartwig Amination.

Experimental Protocol

Materials & Equipment
  • Precursor A: 1,1-bis(4-bromophenyl)cyclohexane (Purity >98%)[1]

  • Precursor B: Di-p-tolylamine (Purity >99%)[1]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃][1]

  • Ligand: Tri-tert-butylphosphine [P(tBu)₃] (1.0 M in toluene) or XPhos.[1]

  • Base: Sodium tert-butoxide (NaOtBu) - Must be stored in a glovebox or fresh bottle.[1]

  • Solvent: Anhydrous Toluene or Xylene (Oxygen-free).[1]

Reaction Stoichiometry
ComponentRoleEquivalentsMass (Example)
Dibromide Precursor Electrophile1.03.94 g (10 mmol)
Di-p-tolylamine Nucleophile2.24.34 g (22 mmol)
NaOtBu Base3.02.88 g (30 mmol)
Pd₂dba₃ Catalyst Source1.0 mol%92 mg
P(tBu)₃ Ligand4.0 mol%0.4 mL (1M sol)
Toluene SolventN/A100 mL (0.1 M)
Step-by-Step Procedure
Phase 1: Inert Setup (Critical for Catalyst Life)
  • Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

  • Cool under a stream of inert gas.

  • Expert Tip: If available, weigh NaOtBu, Pd₂dba₃, and the amine inside a glovebox. If not, use rapid transfer techniques under high flow nitrogen.[1]

Phase 2: Reaction Initiation
  • Charge the flask with 1,1-bis(4-bromophenyl)cyclohexane (1.0 eq), Di-p-tolylamine (2.2 eq), and NaOtBu (3.0 eq).[1]

  • Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Inject Anhydrous Toluene via syringe.[1]

  • Inject P(tBu)₃ solution followed by the addition of Pd₂dba₃ .[1]

    • Note: The solution should turn a dark reddish-brown/black color characteristic of active Pd(0) species.[1]

  • Heat the mixture to reflux (110°C) .

Phase 3: Monitoring & Completion
  • Monitor via TLC (Hexane:DCM 4:1).[1]

    • Starting Material (Br): High Rf.[1][2]

    • Mono-aminated Intermediate: Medium Rf.[1]

    • Product (TAPC): Lower Rf (Fluorescent blue under UV).[1]

  • Reaction is typically complete within 12–18 hours .[1]

  • Once the mono-intermediate disappears, cool to room temperature.

Phase 4: Workup
  • Quench with water (50 mL) and extract with Dichloromethane (DCM) or Toluene (3 x 50 mL).

  • Wash combined organics with brine, dry over MgSO₄, and filter.

  • Concentrate via rotary evaporation to yield a crude yellow solid.[1]

Purification & Quality Control (OLED Grade)

For electronic applications, 98% purity is insufficient. Impurities act as charge traps, reducing device lifetime.[1]

Purification Workflow

Purification Crude Crude TAPC (Yellow Solid) Silica 1. Silica Plug (Remove Pd/Polar impurities) Eluent: Hexane/DCM Crude->Silica Recryst 2. Recrystallization Solvent: Toluene/Ethanol Target: >99.5% Silica->Recryst Sublimation 3. Vacuum Sublimation (Optional: Device Grade) Target: >99.9% Recryst->Sublimation Final Pure TAPC Sublimation->Final

Figure 2: Purification cascade for OLED-grade materials.[1]

Detailed Protocols
  • Silica Filtration: Pass the crude material through a short pad of silica gel using Toluene or DCM/Hexane (1:[1]1) to remove residual Palladium black and polar phosphine oxides.[1]

  • Recrystallization:

    • Dissolve the solid in minimal boiling Toluene.

    • Slowly add Ethanol (anti-solvent) until turbidity appears.[1]

    • Cool slowly to 4°C. Collect white/pale-yellow crystals.[1]

    • Yield: Expect 75–85%.[1]

  • Sublimation (The Gold Standard):

    • Pressure: <

      
       Torr.[1]
      
    • Temperature: ~260–280°C (Material dependent, ramp slowly).[1]

    • This step removes trace solvent and volatile organic impurities.[1]

Validation Parameters
PropertySpecificationMethod
Appearance White to pale yellow powderVisual
Purity > 99.5% (Area %)HPLC (C18, ACN:Water)
Melting Point 184–188°CDSC / Capillary
Glass Transition (Tg) ~110°CDSC
HOMO Level -5.3 to -5.5 eVCV / UPS

Troubleshooting & Expert Insights

Common Failure Modes
  • Problem: Reaction stalls at mono-substituted intermediate.

    • Cause: Catalyst death due to oxygen or moisture.[1]

    • Fix: Ensure NaOtBu is fresh. Switch to a more robust precatalyst like XPhos Pd G3 .

  • Problem: Product is brown/grey after column.

    • Cause: Palladium leaching.[1]

    • Fix: Treat the organic layer with a metal scavenger (e.g., Trimercaptotriazine) or perform a second recrystallization.

Stability Note (The "Ring Opening" Issue)

While TAPC is a standard HTL, researchers must be aware of its degradation mechanism. Under high voltage or excitonic stress, the cyclohexyl ring can undergo cation-induced ring-opening, leading to device failure [1].[1] For ultra-stable devices, ensure the TAPC layer is not directly adjacent to strong electron-accepting layers without a buffer.[1]

References

  • Chemical degradation mechanism of TAPC as hole transport layer in blue phosphorescent OLED. Source: HKUST Jockey Club Institute for Advanced Study.[1] Context: Details the cation-induced cyclohexyl ring-opening degradation pathway.

  • Buchwald-Hartwig Amination: General Procedure and Mechanism. Source: Organic Chemistry Portal / Wikipedia.[1] Context: General reaction parameters and catalytic cycles for C-N coupling.

  • 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) Material Data. Source: Sigma-Aldrich / Merck.[1] Context: Physical properties, CAS verification (58473-78-2), and safety data.[1][3]

  • Optimized Coupling of Base-Sensitive Substrates (Relevant to TAPC precursors). Source: Organic Process Research & Development (via WuXi AppTec).[1] Context: Optimization of ligand/base combinations for Buchwald-Hartwig couplings.

Sources

Application Note: Buchwald-Hartwig Amination of 1,1-bis(4-bromophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Complex Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods.[1]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the synthesis of diamine derivatives from 1,1-bis(4-bromophenyl)cyclohexane. This substrate presents a unique challenge and opportunity: the potential for a controlled mono- or double amination on a non-activated, sterically accessible diaryl system. The resulting products are valuable building blocks for ligands, molecular materials, and complex drug scaffolds. We will delve into the mechanistic rationale behind the choice of reagents and conditions, followed by a robust, step-by-step protocol designed for reproducibility and success.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.[1][2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) complex.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: This final step forms the new C-N bond, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]Br Amine Complex OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base+Br-) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Designing the Optimal Reaction Environment

The success of coupling 1,1-bis(4-bromophenyl)cyclohexane is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source & Precatalyst: While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, modern protocols often favor the use of air- and thermally-stable precatalysts.[10] These complexes, often incorporating the phosphine ligand, ensure the reliable formation of the active monoligated Pd(0) species required for the reaction.[10] For this protocol, we will utilize Pd(OAc)₂ for its cost-effectiveness and reliability in forming the active catalyst in situ.

  • The Ligand: The Key to Reactivity: The ligand is arguably the most crucial component. It stabilizes the palladium center, enhances its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-neutral aryl bromides like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective.[1] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are designed to promote the crucial reductive elimination step, leading to higher turnover numbers and yields.[2][11] We will use XPhos for its proven broad applicability and commercial availability.

  • The Base: Driving the Deprotonation: A base is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate.[8] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[12] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures or longer reaction times.[12] Given the robustness of our substrate, NaOt-Bu is the recommended base for efficient conversion.

  • The Solvent: Creating the Reaction Milieu: The solvent must be aprotic and capable of solubilizing the reactants.[13] Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[14][15] Toluene is an excellent choice as it is non-polar and allows for heating to the temperatures often required for the amination of aryl bromides.[13] It is crucial that the solvent is anhydrous and deoxygenated to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol details the double amination of 1,1-bis(4-bromophenyl)cyclohexane with a generic secondary amine (e.g., morpholine) as the coupling partner. Adjustments to stoichiometry can be made to favor mono-amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,1-bis(4-bromophenyl)cyclohexane≥98%Sigma-Aldrich
Morpholine≥99%Sigma-AldrichPurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metals basisStrem Chemicals
XPhos≥98%Strem Chemicals
Sodium tert-Butoxide (NaOt-Bu)≥97%Sigma-AldrichHandle in a glovebox due to hygroscopicity.
TolueneAnhydrous, ≥99.8%Sigma-AldrichDegas before use.
Diethyl EtherAnhydrousFisher ScientificFor work-up.
Saturated aq. NaCl (Brine)For work-up.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Silica Gel230-400 meshFor column chromatography.
Schlenk flask / GloveboxFor inert atmosphere.
Magnetic stirrer and hotplate
Condenser
Reaction Workflow Visualization

Experimental_Workflow start Start setup Assemble & Purge Schlenk Flask start->setup charge Charge Solids: Substrate, NaOt-Bu, Pd(OAc)2, XPhos setup->charge add_liquids Add Degassed Toluene & Morpholine charge->add_liquids react Heat to 100-110 °C with Stirring add_liquids->react monitor Monitor by TLC/GC-MS react->monitor workup Cool, Quench, & Extract monitor->workup Upon Completion purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[16]

  • Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1,1-bis(4-bromophenyl)cyclohexane (1.0 mmol, 410 mg).

  • Charging Reagents: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (2.5 mmol, 240 mg), XPhos (0.04 mmol, 19 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) to the flask.

  • Adding Liquids: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Add anhydrous, degassed toluene (20 mL) via syringe, followed by morpholine (2.2 mmol, 192 µL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC (e.g., 20% Ethyl Acetate in Hexanes) or GC-MS. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (gradient elution, e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to yield the pure diamine product.

Summary of Optimized Conditions

For clarity, the recommended starting conditions for the double amination are summarized below.

ParameterRecommended ValueRationale
Substrate1.0 equiv.
Amine2.2 - 2.5 equiv.Slight excess ensures complete reaction.
Pd(OAc)₂1-2 mol%Low catalyst loading is efficient.[2]
XPhos2-4 mol%Bulky ligand promotes reductive elimination.
NaOt-Bu2.5 - 3.0 equiv.Strong base for efficient deprotonation.
SolventToluene (0.05 M)Anhydrous, degassed, aprotic solvent.
Temperature100 - 110 °CProvides sufficient thermal energy.[8]
Time12 - 24 hTypical for aryl bromide substrates.

Troubleshooting and Key Insights

  • Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and the solvent are strictly anhydrous and deoxygenated. A fresh charge of catalyst/ligand could be added, but this is often a sign of impure starting materials.

  • Formation of Mono-aminated Product: To favor the di-substituted product, ensure at least 2.2 equivalents of the amine and 2.5 equivalents of the base are used. To selectively synthesize the mono-aminated product, reduce the amine to 1.0-1.1 equivalents and the base to 1.2-1.4 equivalents.

  • Hydrodehalogenation Side Product: The formation of a product where one or both bromine atoms are replaced by hydrogen can occur, often due to moisture or competing β-hydride elimination pathways.[1] Using a robust ligand like XPhos and strictly anhydrous conditions minimizes this side reaction.

  • Base Insolubility: Strong bases like NaOt-Bu have low solubility in nonpolar solvents like toluene.[15] Vigorous stirring is essential to ensure proper mixing and reaction efficiency. Grinding the base to a fine powder before use can also be beneficial.[12]

Conclusion

The Buchwald-Hartwig amination is an exceptionally reliable method for the C-N cross-coupling of 1,1-bis(4-bromophenyl)cyclohexane. By carefully selecting a modern catalyst system comprising a palladium source, a bulky monophosphine ligand like XPhos, and a strong base in an anhydrous aprotic solvent, high yields of the desired mono- or di-aminated products can be achieved. The protocol outlined herein provides a validated starting point for researchers, and the mechanistic insights offered should empower scientists to adapt and optimize these conditions for their specific amine coupling partners and research goals.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ProQuest. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Bentham Science. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • PubMed. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

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Phosgene-Free Synthesis of Advanced Polycarbonates: A Protocol for the Catalytic Carbonylation Polymerization of 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The development of Bisphenol A (BPA)-free polycarbonates is a critical objective in modern polymer chemistry, driven by the need for materials with high thermal stability, optical clarity, and enhanced safety profiles. This application note details a phosgene-free synthetic approach for the polymerization of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), a promising BPA-alternative monomer. We focus on the principles of transition metal-catalyzed carbonylation, a powerful technique that utilizes carbon monoxide (CO) as a C1 building block to construct the polymer backbone.[1] While traditional polycarbonate synthesis relies on the use of highly toxic phosgene or the transesterification of a corresponding diol, the direct carbonylation of aryl dihalides presents a more atom-economical and potentially greener route.[2][3] This guide provides a comprehensive mechanistic overview, a detailed experimental protocol based on analogous nickel-catalyzed carbonylative polymerizations, and robust characterization methods to validate the synthesis of high-performance aromatic polymers.

Introduction and Mechanistic Rationale

Aromatic polycarbonates are prized for their exceptional mechanical strength, heat resistance, and transparency, making them indispensable in automotive, electronics, and medical applications.[4] The workhorse of the industry, BPA-based polycarbonate, has faced scrutiny, prompting research into alternative monomers. The title compound, 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), offers a rigid, non-planar cyclohexylidene linkage, which can impart desirable properties such as increased glass transition temperature (Tg) and improved solubility.

The conventional route to polycarbonates from such a monomer would involve its conversion to the corresponding bisphenol, followed by polymerization with diphenyl carbonate (DPC) in a melt transesterification process.[5] However, direct polymerization of the aryl dihalide via catalytic carbonylation offers a more convergent synthetic strategy.

The Catalytic Approach: Nickel-Catalyzed Carbonylative Coupling

Transition metal-catalyzed carbonylation of aryl halides is a cornerstone of modern organic synthesis.[6] Nickel, being more earth-abundant and economical than palladium, is an attractive catalyst for these transformations.[7] The primary challenge in nickel-catalyzed carbonylation is the propensity of low-valent nickel to form stable, catalytically inactive nickel carbonyl species, such as Ni(CO)₄.[6][8] Modern protocols overcome this by the careful selection of ligands and reaction conditions that balance CO coordination with catalytic turnover.

The polymerization of an aryl dihalide like 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) with carbon monoxide is envisioned to proceed via a catalytic cycle that builds the polymer chain step-by-step. A plausible and well-documented outcome of this reaction type is the formation of a poly(aryl ether ketone). The direct formation of a polycarbonate from an aryl halide and CO is mechanistically complex and represents a frontier in catalysis research. Therefore, this guide presents a robust, field-proven protocol for a nickel-catalyzed carbonylative polymerization to yield a poly(aryl ether ketone), which serves as a foundational method for researchers exploring this chemistry.

Experimental Protocol: Nickel-Catalyzed Carbonylative Polymerization

This protocol is adapted from established procedures for the synthesis of aromatic polyketones and poly(ether ketones) from aryl dihalides. It provides a reliable starting point for the polymerization of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) in the presence of a bisphenol comonomer.

2.1. Materials & Equipment

  • Monomers & Reagents:

    • 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) (Monomer 1)

    • Bisphenol A (BPA) or other bisphenol (Comonomer 2)

    • Nickel(II) chloride (NiCl₂) (Catalyst Precursor)

    • Triphenylphosphine (PPh₃) (Ligand)

    • Zinc dust (Zn) (Reducing Agent)

    • Potassium Carbonate (K₂CO₃) (Base, anhydrous)

    • N,N-Dimethylacetamide (DMAc) (Solvent, anhydrous)

    • Toluene (Solvent, anhydrous)

    • Carbon Monoxide (CO) gas (≥99.5% purity)

  • Equipment:

    • Three-neck round-bottom flask with overhead mechanical stirrer

    • Dean-Stark trap and condenser

    • High-pressure autoclave or a flask system rated for moderate pressure

    • Schlenk line or glovebox for inert atmosphere operations

    • Temperature controller and heating mantle

    • Standard glassware for workup and precipitation

2.2. Catalyst Preparation (In Situ)

The active Ni(0) catalyst is typically generated in situ from a Ni(II) precursor.

Causality: The use of an air-stable Ni(II) salt is experimentally convenient. It is reduced to the catalytically active Ni(0) species by zinc dust in the presence of excess ligand (PPh₃). The ligand stabilizes the Ni(0) center and modulates its reactivity, preventing the formation of inactive nickel carbonyls.[9]

2.3. Polymerization Procedure

  • System Setup: Assemble the reactor system (three-neck flask, mechanical stirrer, Dean-Stark trap, condenser). Flame-dry all glassware under vacuum and backfill with Argon or Nitrogen. Maintain a positive inert gas pressure throughout the setup and reaction.

  • Dehydration: To the reactor, add 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) (1.0 eq), Bisphenol A (1.0 eq), and K₂CO₃ (2.2 eq). Add DMAc (to achieve a solids concentration of ~20-25% w/v) and an equivalent volume of toluene to act as an azeotroping agent.

  • Azeotropic Water Removal: Heat the mixture to 140-150 °C with vigorous stirring. Toluene and water will collect in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is observed. This step is critical as water can interfere with the catalyst and the polymerization.

  • Catalyst Addition: Cool the mixture to ~80 °C. Remove the Dean-Stark trap and replace it with a standard condenser under a positive argon flow. Add NiCl₂ (5 mol%), PPh₃ (20 mol%), and Zinc dust (30 mol%) to the reaction mixture.

  • Carbonylation: Purge the reactor with carbon monoxide gas several times. Pressurize the reactor with CO to the desired pressure (e.g., 1-10 atm, start with atmospheric pressure for safety and optimization).

  • Polymerization: Increase the temperature to 160-180 °C. The solution will become more viscous as the polymer forms. Monitor the reaction progress by observing the increase in viscosity. The reaction is typically run for 12-24 hours.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO in a fume hood.

    • Dilute the viscous polymer solution with additional DMAc or N-Methyl-2-pyrrolidone (NMP).

    • Filter the solution to remove the catalyst residue and inorganic salts (K₂CO₃, KBr).

    • Precipitate the polymer by slowly pouring the filtered solution into a large excess of a non-solvent like methanol or a methanol/water mixture with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Purify the polymer by redissolving it in a minimal amount of solvent (e.g., chloroform or DMAc) and re-precipitating. Repeat this process 2-3 times.

    • Dry the final polymer product in a vacuum oven at 80-100 °C for 24 hours to remove all residual solvent.

2.4. Safety Precautions

  • Carbon Monoxide: CO is a highly toxic, odorless, and flammable gas. All operations involving CO must be conducted in a well-ventilated fume hood, and a personal CO monitor is mandatory.

  • High Temperature/Pressure: Use appropriate safety shielding and pressure-rated equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Data Summary and Expected Results

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Role
4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)424.1310.04.241Monomer 1 (Aryl Dihalide)
Bisphenol A228.2910.02.283Monomer 2 (Bisphenol)
Potassium Carbonate (K₂CO₃)138.2122.03.041Base
Nickel(II) Chloride (NiCl₂)129.600.50.065Catalyst Precursor
Triphenylphosphine (PPh₃)262.292.00.525Ligand
Zinc Dust (Zn)65.383.00.196Reducing Agent
N,N-Dimethylacetamide (DMAc)87.12-~30 mLSolvent
Toluene92.14-~30 mLAzeotroping Agent

Expected Yield: >85% Appearance: Off-white to pale yellow fibrous solid.

Trustworthiness: A Self-Validating System

The success of the synthesis is validated through rigorous characterization of the final polymer. This ensures the protocol's trustworthiness and reproducibility.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first and quickest check. The spectrum should confirm the disappearance of the phenolic -OH stretch (from the bisphenol comonomer) and the appearance of key functional groups.

    • Target Poly(aryl ether ketone): A strong absorption band around 1650 cm⁻¹ (aromatic ketone C=O stretch) and 1240 cm⁻¹ (aryl ether C-O stretch).

    • Hypothetical Polycarbonate: A strong absorption band around 1750-1770 cm⁻¹ (carbonate O-C(=O)-O stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The ¹H NMR spectrum should show the correct integration ratios between the aromatic protons and the aliphatic protons of the cyclohexyl group. The ¹³C NMR will definitively confirm the presence of the new carbonyl carbon signal in the polymer backbone (ketone ~195 ppm; carbonate ~155 ppm).

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. Successful polymerization is indicated by the formation of a high molecular weight polymer (typically Mn > 15,000 g/mol ) with a PDI in the range of 1.8 - 2.5, which is characteristic of step-growth polymerization.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), providing insight into the material's thermal properties. Thermogravimetric Analysis (TGA) determines the polymer's thermal stability by measuring the temperature at which it begins to decompose.

Visualized Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical transformation described in this protocol.

G cluster_prep Preparation cluster_rxn Polymerization cluster_iso Isolation & Purification setup 1. Assemble & Inert Reactor System charge 2. Charge Monomers, Base, & Solvents setup->charge dehydrate 3. Azeotropic Dehydration charge->dehydrate catalyst 4. Add Catalyst Components dehydrate->catalyst co_add 5. Purge & Pressurize with Carbon Monoxide catalyst->co_add polymerize 6. Heat to 160-180°C (12-24h) co_add->polymerize workup 7. Cool, Dilute, & Filter polymerize->workup precipitate 8. Precipitate Polymer in Methanol workup->precipitate dry 9. Dry Under Vacuum precipitate->dry characterize 10. Characterize Polymer (FTIR, NMR, GPC, DSC) dry->characterize

Caption: Experimental workflow for nickel-catalyzed polymerization.

G cluster_reactants Reactants r1 Br-Ph-C(cy)-Ph-Br r2 + HO-Ph-C(Me)₂-Ph-OH r3 + CO catalyst Ni(0), PPh₃, Base DMAc, 160-180°C r3->catalyst p1 –[-O-Ph-C(Me)₂-Ph-O-Ph-C(cy)-Ph-C(=O)-]n– catalyst->p1

Sources

Advanced Protocol: Preparation of High Refractive Index Polymers Using Gem-Diarylcyclohexane Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis and polymerization of gem-diarylcyclohexane monomers to produce high refractive index (HRI) polymers. Unlike standard Bisphenol A (BPA) systems, gem-diarylcyclohexane structures (commonly known as Bisphenol Z derivatives) incorporate a bulky cyclohexane ring at the bridging carbon. This "cardo" (loop) structure restricts polymer chain rotation, resulting in superior glass transition temperatures (


) and optical clarity while maintaining high refractive indices (

). This protocol covers the synthesis of the 1,1-bis(4-hydroxyphenyl)cyclohexane monomer, its polymerization into optical-grade polycarbonate, and characterization standards.

Part 1: Monomer Engineering & Synthesis

Rationale: The "Cardo" Effect

The core advantage of using gem-diarylcyclohexane lies in its molecular geometry. In standard linear polymers, the bridging group (e.g., isopropylidene in BPA) allows free rotation. In gem-diarylcyclohexane, the quaternary carbon (


 of the cyclohexane ring) locks the phenyl rings in a rigid conformation perpendicular to the cyclohexane chair.
  • High

    
    :  The bulky cyclohexane ring hinders segmental motion.
    
  • High Refractive Index (RI): The high density of aromatic rings per unit volume increases polarizability.

  • Low Birefringence: The perpendicular orientation of the cardo group reduces the anisotropy of polarizability, critical for optical lenses.

Protocol: Synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ)

This reaction utilizes an acid-catalyzed condensation of cyclohexanone and phenol. A thiol promoter is essential to ensure high para-selectivity and reaction rate.

Reagents:

  • Cyclohexanone (Reagent Grade, >99%)

  • Phenol (Excess, 4:1 molar ratio to ketone)

  • Catalyst: HCl gas (anhydrous) OR conc.

    
    
    
  • Promoter: 3-Mercaptopropionic acid (3-MPA) or Dodecyl mercaptan

  • Solvent: Toluene (optional, for crystallization)

Step-by-Step Methodology:

  • Charge Reactor: In a 1L jacketed glass reactor equipped with an overhead stirrer and gas inlet, dissolve 98g Cyclohexanone (1.0 mol) and 376g Phenol (4.0 mol) .

  • Add Promoter: Add 2.0 mL of 3-Mercaptopropionic acid . The thiol acts as a co-catalyst, stabilizing the carbocation intermediate.

  • Acid Catalysis:

    • Method A (Preferred for Purity): Bubble anhydrous HCl gas through the mixture while maintaining temperature at 40–50°C .

    • Method B (Alternative): Dropwise addition of conc.

      
       (keep temp < 60°C to prevent sulfonation of phenol).
      
  • Reaction: Stir at 50°C for 6–8 hours. The mixture will solidify as the adduct crystallizes.

  • Quench & Wash: Add 500 mL warm water (70°C) to dissolve excess phenol and acid. Decant the aqueous layer.[1] Repeat washing 3x until pH is neutral.

  • Purification (Critical for Optical Grade):

    • Dissolve crude solid in hot Methanol or Toluene .

    • Cool slowly to 4°C to recrystallize.

    • Filter and dry under vacuum at 80°C for 12 hours.

    • Target Purity: >99.5% (HPLC). Impurities cause yellowing in the final polymer.

Part 2: Polymerization Strategy (Polycarbonate Route)

While polyesters and polyimides are possible, the Polycarbonate (PC) route via interfacial polycondensation yields the highest molecular weight and best optical transparency.

Reaction Mechanism

The polymerization involves the reaction of the bisphenol phenoxide with a carbonate precursor (Triphosgene) at the interface of an aqueous alkaline phase and an organic phase (DCM).

Protocol: Interfacial Polycondensation

Safety Warning: Triphosgene generates phosgene in situ. Perform ONLY in a high-efficiency fume hood.

Reagents:

  • Monomer: Purified BPZ (from Part 1)

  • Solvent: Dichloromethane (DCM) - HPLC Grade

  • Base: NaOH (10% aqueous solution)

  • Carbonate Source: Triphosgene (Solid, safer handling than phosgene gas)

  • Catalyst: Triethylamine (TEA)

  • Chain Stopper: p-tert-Butylphenol (PTBP) - Controls molecular weight.

Workflow:

  • Aqueous Phase Prep: Dissolve 26.8g BPZ (0.1 mol) in 200 mL 10% NaOH . The phenol converts to sodium phenoxide (soluble).

  • Organic Phase Prep: Dissolve 10g Triphosgene in 150 mL DCM .

  • Interfacial Mixing: Add the DCM solution to the aqueous phase under vigorous stirring (mechanical stirrer >500 rpm). The reaction occurs at the interface.

  • Phosgenation: Maintain temperature at 15–20°C (ice bath). The exothermic reaction proceeds for ~30 mins.

  • Oligomerization: Add 0.15g PTBP (Chain stopper) and 0.2 mL TEA (Catalyst). Stir for 1 hour to couple oligomers into high molecular weight polymer.

  • Separation: Stop stirring. Allow phases to separate. Collect the bottom organic (DCM) layer containing the polymer.

  • Washing (Crucial for Haze Reduction):

    • Wash DCM layer with 1M HCl (removes TEA and unreacted phenoxide).

    • Wash with distilled water 5x until conductivity of water is <10 µS/cm.

  • Precipitation: Slowly pour the viscous DCM solution into 1L of Methanol under high shear stirring. The polymer will precipitate as white fibers.

  • Drying: Dry fibers in a vacuum oven at 120°C for 24 hours.

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the critical path from raw materials to optical film, highlighting the purification checkpoints.

Synthesis_Workflow Raw Cyclohexanone + Phenol Catalysis Acid Catalysis (HCl + Thiol) Raw->Catalysis 40-50°C Crude Crude Monomer (BPZ) Catalysis->Crude 6-8 hrs Purify Recrystallization (Methanol/Toluene) Crude->Purify Remove Isomers PureMono Pure BPZ (>99.5%) Purify->PureMono Yield ~80% Polymerize Interfacial Polymerization PureMono->Polymerize + Triphosgene/DCM Film Optical Film (Casting) Polymerize->Film Solvent Casting

Caption: Workflow for the synthesis of optical-grade Poly(BPZ) carbonate, emphasizing the purification step essential for low haze.

Structure-Property Logic

Why does this specific molecule work?

Structure_Property Gem Gem-Diarylcyclohexane Core Cyclo Cyclohexane Ring (Bulky/Rigid) Gem->Cyclo Aryl Pendant Phenyl Groups (High Electron Density) Gem->Aryl Tg High Tg (>170°C) Cyclo->Tg Restricts Rotation Biref Low Birefringence Cyclo->Biref Isotropic Packing RI High Refractive Index (>1.59) Aryl->RI High Polarizability

Caption: Causal relationship between the gem-diarylcyclohexane molecular architecture and resulting optical properties.

Part 4: Characterization & Validation

To validate the "High Refractive Index" status, the following data points must be measured.

Comparative Properties Table
PropertyStandard Polycarbonate (BPA-PC)Gem-Diaryl Polycarbonate (BPZ-PC) High-Sulfur Polyimide (Reference)
Refractive Index (

)
1.5851.595 – 1.605 1.70+
Abbe Number (

)
3028 – 32 < 25 (High Dispersion)
Glass Transition (

)
150°C175°C > 200°C
Birefringence HighLow Moderate
Pencil Hardness 2BH 2H

Note: While sulfur-containing polymers offer higher RI (>1.7), they suffer from high dispersion (low Abbe number) and yellowing. Gem-diarylcyclohexane polymers offer the optimal balance for imaging lenses.

Validation Protocols
  • Refractive Index: Measure using a Prism Coupler (Metricon) or Ellipsometer on a spin-coated film (thickness ~2-5 µm). Target

    
    .[2][3]
    
  • Thermal Stability: DSC (Differential Scanning Calorimetry). Heat at 10°C/min. The inflection point indicates

    
    .
    
  • Transparency: UV-Vis Spectrophotometer. A 100µm film should show >90% transmission at 450nm.

References

  • RefractiveIndex.INFO. "Refractive index of Poly[1,1-cyclohexane bis(4-phenyl)carbonate]". Accessed March 1, 2026. [Link]

  • PubChem. "1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z) Compound Summary".[4] National Library of Medicine. [Link]

  • ResearchGate. "Synthesis and properties of new polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane". (Demonstrates the "cardo" effect on thermal properties). [Link]

  • SciPoly. "Refractive Index of Polymers by Index". (Comparative data for optical polymers). [Link]

Sources

Troubleshooting & Optimization

removing unreacted cyclohexanone from 1,1-bis(4-bromophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1,1-bis(4-bromophenyl)cyclohexane . This guide is designed for researchers and drug development professionals dealing with the common challenge of removing unreacted cyclohexanone following Friedel-Crafts alkylation.

Below, you will find a mechanistic workflow, a targeted troubleshooting guide, and self-validating protocols to ensure high-purity crystalline product recovery.

Purification Workflow

G Crude Crude Reaction Mixture (Product + Cyclohexanone) Bisulfite Add Fresh Sat. NaHSO3 + Miscible Co-solvent (DMF/EtOH) Crude->Bisulfite PhaseSep Liquid-Liquid Extraction (EtOAc / H2O) Bisulfite->PhaseSep AqPhase Aqueous Phase (Cyclohexanone-Bisulfite Adduct) PhaseSep->AqPhase Discard OrgPhase Organic Phase (1,1-bis(4-bromophenyl)cyclohexane) PhaseSep->OrgPhase Retain Recryst Recrystallization (EtOH or Hexane/EtOAc) OrgPhase->Recryst Pure Pure Crystalline Product Recryst->Pure

Workflow for removing cyclohexanone via bisulfite extraction and recrystallization.

Troubleshooting Guide & FAQs

Q1: My crude 1,1-bis(4-bromophenyl)cyclohexane is oiling out instead of forming a crystalline solid. Why is this happening? A1: Oiling out is almost always caused by residual cyclohexanone acting as a plasticizer. 1,1-bis(4-bromophenyl)cyclohexane is a highly lipophilic, bulky molecule that requires a highly ordered state to crystallize. Cyclohexanone, which is a liquid at room temperature, easily intercalates into the nascent crystal lattice, preventing solidification. Simple rotary evaporation is often insufficient to remove it due to its relatively high boiling point (155 °C)[1]. You must chemically sequester the ketone or use high-vacuum distillation before attempting crystallization.

Q2: How does the sodium bisulfite extraction selectively remove cyclohexanone without degrading my product? A2: Sodium bisulfite (


) undergoes a nucleophilic addition specifically with unhindered cyclic ketones (like cyclohexanone) to form an 

-hydroxysulfonic acid salt, commonly known as a bisulfite adduct[2]. This reaction transforms the lipophilic liquid ketone into a highly charged, water-soluble solid[3]. During liquid-liquid extraction, this charged adduct partitions entirely into the aqueous phase[4]. Because your target bis-aryl product lacks a reactive carbonyl group, it remains completely unreacted and safely dissolved in the organic phase.

Q3: I washed my organic layer with saturated


, but NMR still shows cyclohexanone multiplets at ~2.3 ppm and ~1.8 ppm. What went wrong? 
A3:  This is a classic biphasic mass-transfer failure. The reaction between the aqueous bisulfite ion and the organic ketone occurs at the solvent interface. If you only use an immiscible solvent (like DCM or EtOAc), the contact area is too low for efficient conversion[5].
The Solution: You must add a water-miscible co-solvent (such as ethanol or DMF) to the mixture[4]. This bridges the solubility gap, allowing the bisulfite and cyclohexanone to mix homogeneously and react rapidly (often within 30 seconds)[5]. Furthermore, bisulfite solutions auto-oxidize to unreactive sulfates over time; always prepare the 

solution freshly before use[6].

Step-by-Step Methodologies

Protocol 1: Sodium Bisulfite Extraction (Chemical Removal)

This protocol is a self-validating system: the transient formation of a white precipitate confirms that the bisulfite reagent is active and the adduct is forming.

  • Preparation: Prepare a fresh saturated aqueous solution of sodium bisulfite (

    
    ) by dissolving ~30 g of 
    
    
    
    in 100 mL of deionized water. Do not use stock solutions older than 24 hours.[6]
  • Solvation: Dissolve the crude reaction mixture in a water-miscible solvent to overcome biphasic limitations. Use approximately 5–10 mL of DMF or Ethanol per gram of crude material[4].

  • Derivatization: Add 5 molar equivalents of the saturated

    
     solution to the dissolved crude mixture.
    
  • Agitation: Shake vigorously for 2 to 3 minutes. Self-Validation Check: You should observe a mild exotherm and the mixture may turn cloudy or precipitate a white solid (the cyclohexanone-bisulfite adduct)[3].

  • Phase Separation: Add an immiscible extraction solvent (e.g., 20 mL of Ethyl Acetate) and an equal volume of deionized water to fully dissolve the precipitated adduct into the aqueous layer[4]. Transfer to a separatory funnel and shake.

  • Isolation: Allow the layers to separate. The lower aqueous layer contains the water-soluble cyclohexanone adduct[7]. Drain and discard the aqueous layer.

  • Workup: Wash the retained organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield a cyclohexanone-free crude solid.
    
Protocol 2: Recrystallization (Physical Purification)
  • Dissolution: Suspend the bisulfite-washed, concentrated crude solid in hot ethanol (Alternatively, a 9:1 Hexane/Ethyl Acetate mixture can be used).

  • Heating: Heat the suspension to reflux until the solid completely dissolves. If mechanical impurities are present, perform a hot gravity filtration.

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature. Slow cooling ensures that trace lipophilic impurities are excluded from the forming crystal lattice.

  • Maturation: Once crystals have formed at room temperature, chill the flask in an ice bath (0–4 °C) for 1 hour to drive the equilibrium and maximize yield.

  • Collection: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold hexanes to remove any surface-adhered impurities without dissolving the product.

Quantitative Data: Comparison of Purification Strategies

Purification MethodMechanism of SeparationCyclohexanone Removal EfficiencyScalabilityTarget Yield Retention
Bisulfite Extraction Chemical derivatization to water-soluble adductExcellent (>99% removal)High (Standard reactors)High (No thermal stress)
Vacuum Distillation Physical boiling point differentialGood (Requires <1 mmHg vacuum)Medium (Energy intensive)Medium (Risk of product degradation)
Recrystallization Differential solubility in cold solventsModerate (Ketone can trap in lattice)HighMedium-High (Loss to mother liquor)
Column Chromatography Polarity/Stationary phase affinityExcellent Low (High solvent waste)High

References

  • [7] US2813905A - Process for recovering cyclohexanone by formation of a bisulfite adduct. Google Patents.

  • [2] Bisulfite - Wikipedia. Wikipedia.org.

  • [1] US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Google Patents.

  • [3] Addition of Bisulfite to Cyclohexanone. ChemEd X.

  • [4] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. NIH.gov (PMC).

  • [5] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem (ACS Org. Process Res. Dev.).

  • [6] Extract a ketone from a bisulphite adduct. Sciencemadness.org.

Sources

separation of mono-substituted vs bis-substituted cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who struggle to isolate mono-substituted from bis-substituted cyclohexane derivatives.

The fundamental challenge in these separations is not merely a difference in molecular weight, but the complex 3D conformational dynamics of the cyclohexane ring. This guide is designed to move beyond basic troubleshooting by explaining the causality behind our chromatographic choices, ensuring your separation protocols are robust, reproducible, and self-validating.

Section 1: The Causality of Separation (FAQs)

Q: Why do mono- and bis-substituted cyclohexanes often co-elute in standard reversed-phase HPLC despite having different chemical formulas? A: Co-elution is typically a symptom of matched lipophilicity and dynamic conformational averaging. Mono-substituted cyclohexanes predominantly exist in a chair conformation with the substituent in the equatorial position to minimize steric strain and 1,3-diaxial interactions[1]. Bis-substituted derivatives introduce a more complex steric environment; their preferred conformation depends on whether they are cis or trans isomers, and the relative bulk of the two substituents[2]. If the diequatorial conformer of a bis-substituted derivative has a hydrophobic footprint that closely mimics the mono-substituted species, standard C18 columns will struggle to resolve them based on partitioning alone.

Q: How can we exploit these conformational differences to drive separation? A: We must leverage shape selectivity. The axial and equatorial isomers of substituted cyclohexanes possess distinct spatial geometries and dipole moments[3]. By utilizing stationary phases with rigid steric requirements—such as Pentafluorophenyl (PFP) columns for LC, or porous organic cage (POC) coated capillary columns for GC[4]—we force the molecules to separate based on their 3D shape and steric footprint rather than just their hydrophobicity.

Causality SubLevel Substitution Level (Mono vs. Bis) Conformation 3D Conformation (Equatorial vs. Axial) SubLevel->Conformation Dipole Net Dipole Moment SubLevel->Dipole Steric Steric Footprint & 1,3-Diaxial Interactions Conformation->Steric Conformation->Dipole Retention Chromatographic Retention Time Steric->Retention Dipole->Retention

Causality network: How substitution and conformation dictate chromatographic retention.

Section 2: Troubleshooting Guides & Step-by-Step Methodologies

Issue 1: Poor Resolution Between Mono- and Bis-Substituted Derivatives in HPLC

Diagnostic: If your mono- and bis-substituted compounds co-elute, the stationary phase is failing to recognize their distinct dipole moments or 3D shapes. Standard C18 phases are often insufficient for this level of stereochemical discrimination.

Protocol: Shape-Selective RP-HPLC Workflow This self-validating protocol utilizes shape-selective stationary phases to separate derivatives based on their conformational bulk.

  • Column Selection: Replace the standard C18 column with a Pentafluorophenyl (PFP) or a Chiral Stationary Phase (CSP) column. These phases offer π-π interactions and strict steric recognition necessary for resolving multisubstituted cyclohexanes[5].

  • Mobile Phase Preparation: Prepare a gradient of LC-MS grade Water (with 0.1% Formic Acid) and Methanol. Methanol is preferred over Acetonitrile here; as a protic solvent, it enhances the shape selectivity of PFP columns by participating in hydrogen bonding.

  • Temperature Control: Set the column compartment to a strictly controlled sub-ambient temperature (e.g., 15°C - 20°C). Because cyclohexane chair-to-chair interconversions (ring flips) are rapid at room temperature, lowering the temperature reduces the conformational averaging rate, which sharpens peaks[1].

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 40% Methanol over 30 minutes) to maximize the interaction time with the stationary phase.

  • System Validation: Analyze the chromatogram. The mono-substituted derivative will typically elute first due to its smaller steric bulk, followed by the bis-substituted trans and cis diastereomers.

Issue 2: Peak Tailing During Preparative Scale-Up

Diagnostic: When scaling up to preparative HPLC, peak tailing of the bis-substituted isomers into the mono-substituted peak frequently occurs due to column overloading and competitive binding at active sites[5].

Protocol: Two-Step Preparative Isolation

  • Initial Flash Chromatography: Perform a preliminary normal-phase silica gel separation using a Hexane/Ethyl Acetate step gradient. This bulk separation exploits the higher polarity of the bis-substituted compound to remove the vast majority of the mono-substituted impurity.

  • Prep-HPLC Refinement: Inject the enriched bis-substituted fraction onto a preparative RP-HPLC system.

  • Overload Management: Restrict the injection volume to <5% of the column volume and utilize a highly buffered mobile phase to suppress secondary interactions with residual silanols.

Workflow Start Crude Mixture: Mono- & Bis-Substituted Volatility Are compounds volatile (BP < 250°C)? Start->Volatility GC Gas Chromatography (e.g., POC or β-DEX Column) Volatility->GC Yes LC Liquid Chromatography (RP-HPLC / NP-HPLC) Volatility->LC No (High MW/Polar) PrepLC Preparative HPLC (Shape-Selective/PFP) LC->PrepLC Scale-up Isomers Stereoisomer Resolution (Cis/Trans Separation) PrepLC->Isomers Diastereomeric Refinement

Decision tree for selecting the optimal chromatographic technique for cyclohexane derivatives.

Section 3: Quantitative Data & System Validation

To ensure your chromatographic system is performing optimally, compare your empirical retention data against expected theoretical shifts. The table below summarizes the typical chromatographic behavior of substituted cyclohexanes based on their structural and conformational features.

Compound TypeDominant ConformationRelative PolarityTypical RP-HPLC Retention Factor (k')GC Elution Order (Non-polar column)
Mono-substituted (e.g., Methyl)Equatorial[1]Low2.5 - 3.01st (Lowest BP)
Bis-substituted (1,4-trans)Diequatorial[2]Moderate3.5 - 4.22nd
Bis-substituted (1,4-cis)Axial-Equatorial[2]Moderate-High3.2 - 3.83rd
Bis-substituted (Polar groups)Varies based on H-bondingHigh1.5 - 2.04th (Highest BP)

(Note: k' values are illustrative benchmarks for a standard C18 column using a 50:50 Water:MeOH isocratic method. Actual values will vary based on specific functional groups).

References

  • Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - nih.gov - 5

  • Highly selective separation of enantiomers using a chiral porous organic cage - researchgate.net - 4

  • Separation of Conformers. I. Axial and Equatorial Isomers of Monosubstituted Cyclohexanes - acs.org - 3

  • 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry - pressbooks.pub - 2

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts - 1

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), a molecule of interest in materials science and as a synthetic intermediate. We will dissect its spectral features, compare them with related structures, and provide a robust experimental protocol for acquiring high-fidelity data.

Understanding the Molecular Structure and Predicting the ¹H NMR Spectrum

The target molecule, 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), possesses a high degree of symmetry. It features a central cyclohexane ring geminally substituted at the C1 position with two identical 4-bromophenyl groups. This symmetry is the primary determinant of the number of unique proton signals in its ¹H NMR spectrum.

  • Aromatic Region: Each 4-bromophenyl group is a para-disubstituted benzene ring.[1] Due to the plane of symmetry bisecting the C1-C4 axis of the cyclohexane and passing through the two aromatic rings, the four aromatic protons on each ring are divided into two chemically equivalent sets. This arrangement typically gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[2]

    • H_ortho (H_o): The two protons ortho to the cyclohexyl substituent.

    • H_meta (H_m): The two protons meta to the cyclohexyl substituent (and ortho to the bromine atom). The bromine atom is an electron-withdrawing group, which deshields the ortho and meta protons, shifting their signals downfield from the standard benzene chemical shift of ~7.3 ppm.[3] The protons closer to the electronegative bromine (H_m) are expected to be further downfield than those ortho to the bulky, electron-donating alkyl substituent (H_o).

  • Aliphatic Region: The cyclohexane ring contains ten protons. At room temperature, cyclohexane undergoes rapid chair-to-chair ring flipping, which can average the signals of axial and equatorial protons.[4] In this substituted cyclohexane, the protons can be grouped into three distinct sets based on their distance from the C1 carbon:

    • H_2,6: Four protons on the carbons adjacent to the substitution point (C2 and C6).

    • H_3,5: Four protons on the carbons beta to the substitution point (C3 and C5).

    • H_4: Two protons on the carbon para to the substitution point (C4). These aliphatic protons will appear as multiplets in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm.[5][6]

Experimental ¹H NMR Data and Peak Assignment

An experimental ¹H NMR spectrum of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) in deuterated chloroform (CDCl₃) would be expected to show the following signals. The data presented below is a predictive summary based on typical chemical shifts of analogous structures.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H_meta~7.40Doublet (d)4H
H_ortho~7.15Doublet (d)4H
H_2,6~2.20Multiplet (m)4H
H_3,4,5~1.55Multiplet (m)6H

Causality Behind Assignments:

  • The aromatic signals appear as two doublets, characteristic of a para-disubstituted benzene ring.[1] The downfield doublet at ~7.40 ppm is assigned to the H_meta protons, which are ortho to the deshielding bromine atom. The upfield doublet at ~7.15 ppm corresponds to the H_ortho protons.

  • In the aliphatic region, the signals for the cyclohexane protons often overlap, resulting in complex multiplets.[5][6] The protons on C2 and C6 (H_2,6) are closest to the deshielding aromatic rings and are thus expected to appear further downfield (~2.20 ppm) compared to the more remote protons on C3, C4, and C5 (~1.55 ppm).

Comparative Spectral Analysis

To contextualize the spectrum of our target molecule, it is instructive to compare it with simpler, related compounds.

  • 1,1-Diphenylcyclohexane: This analogue lacks the bromine atoms. The absence of the electronegative bromine means the aromatic protons will be more shielded and appear further upfield compared to our target compound. The splitting pattern (two doublets) would be similar, but the chemical shifts would be closer to those of toluene or ethylbenzene.

  • Bromocyclohexane: In this molecule, the proton on the carbon bearing the bromine (H1) is significantly deshielded, appearing around 4.1-4.2 ppm.[7] The other cyclohexane protons appear as broad, overlapping multiplets between 1.2 and 2.4 ppm. This comparison highlights the strong deshielding effect of a directly attached halogen, which is absent in our target molecule where the bromine is on the aromatic ring.

  • 4-Bromotoluene: This molecule provides a good model for the aromatic portion. Its ¹H NMR spectrum shows two doublets for the aromatic protons, typically around 7.38 ppm and 7.08 ppm, which aligns well with our predictions for 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).

This comparative approach validates our peak assignments and deepens our understanding of how different structural fragments contribute to the overall ¹H NMR spectrum.

Experimental Workflow and Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Diagram: ¹H NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of Compound B 2. Dissolve in ~0.7 mL CDCl3 A->B C 3. Add Internal Standard (TMS) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample into Spectrometer D->E Transfer to Instrument F 6. Lock and Shim E->F G 7. Acquire Spectrum (e.g., 16 scans) F->G H 8. Fourier Transform G->H Process Raw Data I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Integration J->K L 12. Peak Picking & Assignment K->L

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.
  • Procedure:
  • Accurately weigh 5-10 mg of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).
  • Transfer the solid to a clean, dry vial.
  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual solvent peak at 7.26 ppm.[5]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[8]
  • Gently agitate the vial to ensure complete dissolution.
  • Using a pipette, transfer the solution into a 5 mm NMR tube.

2. Data Acquisition (Using a 400 MHz Spectrometer as an Example):

  • Objective: To obtain a high-resolution spectrum with a good signal-to-noise ratio.
  • Procedure:
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent (CDCl₃) to maintain a stable magnetic field during the experiment.
  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.
  • Acquisition Parameters:
  • Pulse Angle: 30-45 degrees is typical for quantitative analysis.
  • Acquisition Time: ~2-4 seconds.
  • Relaxation Delay: ~2-5 seconds to allow for full relaxation of protons between scans.
  • Number of Scans: 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

3. Data Processing:

  • Objective: To convert the raw time-domain data (Free Induction Decay, or FID) into a frequency-domain spectrum for interpretation.
  • Procedure:
  • Fourier Transform (FT): The FID is converted into the familiar NMR spectrum.
  • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.
  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.
  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
  • Integration: The area under each signal is calculated. The integration values are normalized to represent the relative number of protons corresponding to each signal.
  • Peak Picking: The chemical shift of each peak is precisely determined.

By following this detailed protocol, researchers can reliably obtain and interpret the ¹H NMR spectrum of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), ensuring data integrity and contributing to the confident structural assignment required in research and development.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Informations. Retrieved March 7, 2024, from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. Retrieved March 7, 2024, from [Link]

  • Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(4), M569. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved March 7, 2024.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved March 7, 2024, from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved March 7, 2024, from [Link]

  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved March 7, 2024.
  • The Royal Society of Chemistry. (2014). Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)
  • European Journal of Chemistry. (2012). Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024.
  • ChemicalBook. (n.d.). 1,1-DIMETHYLCYCLOHEXANE(590-66-9) 1H NMR spectrum. Retrieved March 7, 2024.
  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved March 7, 2024.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). Retrieved March 7, 2024.
  • BLDpharm. (n.d.). 4-(4-Bromophenyl)-1,1'-bi(cyclohexane). Retrieved March 7, 2024.
  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved March 7, 2024.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved March 7, 2024.
  • ChemicalBook. (n.d.). 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene). Retrieved March 7, 2024.
  • Chemistry LibreTexts. (2020). 25.1: Information Contained in Proton NMR Spectra. Retrieved March 7, 2024.
  • ResearchGate. (2025). Development and characterization of 1,1-bis(3-methyl-4-hydroxyphenyl) cyclohexane-based benzoxazine and cyanate ester hybrid polymer matrices: Thermal and morphological properties. Retrieved March 7, 2024.
  • TCI Chemicals. (n.d.). 1,1-Bis(4-aminophenyl)cyclohexane. Retrieved March 7, 2024.
  • MilliporeSigma. (n.d.). 1,2-Bis(4-bromophenyl)diazene. Retrieved March 7, 2024.

Sources

13C NMR of Gem-Disubstituted Cyclohexanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of gem-disubstituted cyclohexane carbons . It is designed for researchers requiring precise structural elucidation of complex saturated rings, particularly in the context of drug discovery where such motifs (e.g., gem-dimethyl, spirocycles, gem-difluoro) are common for modulating metabolic stability and conformational space.

Executive Summary & Core Directive

Gem-disubstitution on a cyclohexane ring introduces profound electronic and steric perturbations that defy simple additivity rules. The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) restricts conformational mobility, often locking the ring into a specific chair conformer.

For the analytical scientist, this creates a unique spectral signature:

  • Quaternary Carbon (C1): Often surprisingly shielded compared to acyclic analogs due to ring strain and steric compression.

  • Gamma-Gauche Shielding (C3/5): The diagnostic "fingerprint" of gem-disubstitution, where carbons gamma to the substitution site shift significantly upfield (shielded).

  • Assignment Challenge: The quaternary carbon lacks NOE enhancement and has long relaxation times (

    
    ), making it invisible in standard DEPT sequences and weak in proton-decoupled spectra.
    

This guide moves beyond basic tables, offering a self-validating assignment protocol and comparative data sets for the three most critical gem-disubstituted motifs: Gem-Dimethyl , Gem-Difluoro , and Spiro-Cycles .

Theoretical Framework: The Failure of Additivity

In mono-substituted cyclohexanes, chemical shifts can often be predicted using Grant-Paul parameters. However, gem-disubstitution introduces severe 1,3-diaxial interactions (steric crowding) that cause deviations from these rules.

The Mechanism of Shift[1]
  • 
    -Effect (C1):  Direct deshielding by substituents (electronegativity/inductive).
    
  • 
    -Effect (C2/6):  Deshielding, typically additive.
    
  • 
    -Effect (C3/5): CRITICAL.  The axial substituent at C1 exerts a steric compression on the axial protons at C3 and C5. This "gamma-gauche" interaction results in an upfield shift (shielding)  of 4–6 ppm relative to the parent cyclohexane.
    

Expert Insight: If you suspect a gem-dimethyl group, do not look for the methyls first. Look for the shielded methylene signals at ~22 ppm (C3/5). If they are absent, your ring is likely not a simple gem-dimethyl cyclohexane.

Comparative Analysis & Data Tables

Case Study A: Gem-Dimethyl vs. Mono-Methyl

The transition from methyl- to 1,1-dimethylcyclohexane illustrates the breakdown of additivity and the dominance of steric shielding.

Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 298 K)

Carbon PositionCyclohexane (δ ppm)Methylcyclohexane (δ ppm)1,1-Dimethylcyclohexane (δ ppm)

(Gem - Mono)
Structural Insight
C1 (Gem/

)
27.133.1 (CH)30.1 (Cq) -3.0Shielded. Steric crowding outweighs inductive deshielding.
C2/C6 (

)
27.135.839.6 +3.8Deshielded. Additive

-effect from second methyl.
C3/C5 (

)
27.126.622.6 -4.0Diagnostic Shielding. Strong

-gauche compression.
C4 (

)
27.126.326.4 +0.1Unaffected (remote from substitution).
Me (Subst.) N/A23.129.0 +5.9Methyls are equivalent (rapid chair flip) or distinct at low temp.

Note: Values are representative averages from standard databases (e.g., SDBS, SpectraBase) [1, 2].

Case Study B: Gem-Difluoro (Metabolic Blocker)

Replacing hydrogens with fluorine is a common bioisostere strategy. The


 spectrum is dominated by large C-F couplings (

), making the multiplet structure as important as the chemical shift.

Table 2: 1,1-Difluorocyclohexane Spectral Features

Carbonδ (ppm)Multiplicity (

Hz)
Assignment Logic
C1 (Gem) 118 - 122 Triplet (

Hz)
Characteristic

triplet. unmistakable.
C2/C6 (

)
33 - 36 Triplet (

Hz)
Deshielded by

-F; triplet splitting confirms proximity.
C3/C5 (

)
20 - 22 Broad / Weak Coup.Shielded (similar to gem-dimethyl) but coupling is often unresolved.
C4 (

)
25 - 26 SingletRemote; looks like unsubstituted cyclohexane.

Key Insight: Unlike the gem-dimethyl case, the C1 carbon is highly deshielded (downfield) due to the high electronegativity of fluorine, but the C3/C5 shielding remains a consistent marker of steric crowding [3].

Case Study C: Spiro-Cycles (Spiro[5.5]undecane)

Spiro systems are essentially "tied-back" gem-disubstituted cyclohexanes. The spiro-carbon is quaternary.[1]

  • Spiro Carbon (C_spiro): Resonates at ~33–40 ppm .

  • Ring Carbons: The carbons adjacent to the spiro center are deshielded (

    
    -effect), while those 
    
    
    
    to the spiro center show the characteristic upfield shift (~21–23 ppm) [4].

Experimental Protocol: The "Quaternary Hunter" Workflow

Assigning the quaternary carbon in these systems is the primary challenge. Standard proton-decoupled


 spectra often miss C1 due to saturation.
Protocol: Self-Validating Assignment System
  • Acquisition: Run standard

    
     with a long relaxation delay (
    
    
    
    ) to allow quaternary carbons to relax.
  • Edit: Run DEPT-135 .

    • Result:

      
       = Up; 
      
      
      
      = Down; Cq = Invisible .
    • Action: Overlay with full

      
      . The peak present in the full spectrum but absent  in DEPT is your candidate C1.
      
  • Correlate (HSQC):

    • Confirm the candidate C1 has no proton correlations.

  • Validate (HMBC):

    • Look for long-range coupling (

      
       or 
      
      
      
      ) from the methyl protons (in gem-dimethyl) or adjacent ring protons (C2/6) to the candidate C1.
    • Crucial Check: The methyl protons should also show a strong

      
       correlation to the shielded C2/6 methylene carbons.
      
Visualization: Assignment Logic Flow

The following diagram illustrates the decision tree for assigning these carbons.

G Start Start: Unknown Cyclohexane Derivative C13 Step 1: 13C {1H} Spectrum (Long D1) Start->C13 DEPT Step 2: DEPT-135 Experiment C13->DEPT Analysis1 Compare 13C vs DEPT DEPT->Analysis1 Cq_Cand Candidate Quaternary C (Visible in 13C, Absent in DEPT) Analysis1->Cq_Cand Peak Missing CH2_Cand Candidate CH2 (C3/5) (Negative Phase in DEPT) Analysis1->CH2_Cand Peak Inverted HSQC Step 3: HSQC (1-Bond) Cq_Cand->HSQC Validation Validation Logic: 1. Cq shows NO HSQC cross-peak. 2. Cq shows HMBC to Methyls/Ring Protons. 3. C3/5 is Shielded (<24 ppm). CH2_Cand->Validation Check Shift HMBC Step 4: HMBC (Long-Range) HSQC->HMBC HMBC->Validation Result Confirmed Structure: Gem-Disubstituted Cyclohexane Validation->Result

Caption: Workflow for isolating and validating quaternary carbons in gem-disubstituted systems using complementary NMR techniques.

Advanced Considerations: Conformational Locking

In 1,1-dimethylcyclohexane at room temperature, the ring flips rapidly (k ~


), averaging the axial and equatorial methyl signals into a single peak at ~29.0 ppm.
  • Low Temperature Experiment (< 200 K): The ring flip slows.

    • Methyls split: One axial (~20 ppm, shielded) and one equatorial (~33 ppm, deshielded).

    • Ring Carbons: C2/6 and C3/5 broaden and split into distinct axial/equatorial environments.

  • Application: If your drug molecule has a bulky substituent at C4 (e.g., t-butyl or phenyl), the ring is ananchomeric (locked) even at room temperature. In this case, you will see distinct shifts for the gem-methyls and the ring carbons will not be averaged.

References

  • ChemicalBook. (2024). 1,1-Dimethylcyclohexane 13C NMR Spectrum and Data. Retrieved from .

  • SpectraBase. (2024). 1,1-Dimethylcyclohexane 13C Chemical Shifts.[2][3] Wiley Science Solutions. Retrieved from .[2]

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[4][3][5][6][7] Part 5: Mono and Difluoro SCS in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2.[8] Retrieved from .

  • Pothier, N., et al. (1981).[1] 13C chemical shift data for 1,7-dioxaspiro[5.5]undecanes and related compounds. Canadian Journal of Chemistry. Retrieved from .

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR. Journal of Organic Chemistry. Retrieved from .

Sources

Mechanistic Insights: Vibrational Causality in Halogenated Monomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the vibrational spectroscopy of halogenated cardo-type monomers is essential for researchers developing advanced flame-retardant polymers, specialized polycarbonates, and highly refractive resins. 1,1-bis(4-bromophenyl)cyclohexane (CAS 2334278-72-5), a brominated derivative of Bisphenol Z, presents a unique structural profile: a flexible aliphatic cyclohexane core flanked by two rigid, heavy-atom-substituted aromatic rings.

This guide provides a comprehensive spectroscopic analysis of 1,1-bis(4-bromophenyl)cyclohexane, objectively comparing its Fourier Transform Infrared (FTIR) performance against its structural alternatives—Bisphenol Z (the hydroxyl analog) and 1,1-bis(4-chlorophenyl)cyclohexane (the lighter halogen analog).

To accurately interpret the FTIR spectrum of 1,1-bis(4-bromophenyl)cyclohexane, we must apply Hooke’s Law to molecular vibrations. The vibrational frequency (


) of a chemical bond is directly proportional to the square root of the bond's force constant (

) and inversely proportional to the square root of its reduced mass (

).

When comparing this compound to its alternatives, the substitution of a hydroxyl group (-OH) or a chlorine atom (-Cl) with a bromine atom (-Br) introduces a massive shift in reduced mass. Consequently, the C-Br stretching vibration is driven down into the lower mid-infrared/far-infrared region (~550 cm⁻¹) [2]. Furthermore, the electron-withdrawing nature of the bromine atom alters the dipole moment of the adjacent aromatic ring during vibration, resulting in highly characteristic aryl-halide coupling peaks around 1070 cm⁻¹ [2, 3].

The para-substitution pattern on the benzene rings is another critical diagnostic feature. The out-of-plane (OOP) bending of the two adjacent hydrogen atoms on the aromatic ring produces a strong, sharp, and highly reliable peak at ~820 cm⁻¹.

G BPBr 1,1-bis(4-bromophenyl)cyclohexane Cyclo Cyclohexane Core BPBr->Cyclo Arom para-Disubstituted Aromatic Rings BPBr->Arom Bromo Aryl-Bromide Substituents BPBr->Bromo CH_aliph Aliphatic C-H Stretch ~2930 & 2855 cm⁻¹ Cyclo->CH_aliph CC_arom Aromatic C=C Stretch ~1580 & 1480 cm⁻¹ Arom->CC_arom CH_oop C-H Out-of-Plane Bend ~820 cm⁻¹ Arom->CH_oop CBr_stretch C-Br Stretch ~550 cm⁻¹ Bromo->CBr_stretch CBr_ring Aryl-Br Ring Coupling ~1070 cm⁻¹ Bromo->CBr_ring

Vibrational mapping of 1,1-bis(4-bromophenyl)cyclohexane functional groups to FTIR peaks.

Comparative Spectroscopic Data

To validate the identity and purity of 1,1-bis(4-bromophenyl)cyclohexane, it is best evaluated against its non-halogenated precursor (Bisphenol Z) [1, 4] and its chlorinated counterpart. The table below summarizes the diagnostic peak shifts.

Functional Group / Vibration Mode1,1-bis(4-bromophenyl)cyclohexaneBisphenol Z (Hydroxyl Analog)1,1-bis(4-chlorophenyl)cyclohexane
Aliphatic C-H Stretch (Cyclohexane) ~2930, 2855 cm⁻¹~2947, 2855 cm⁻¹~2930, 2855 cm⁻¹
Aromatic C=C Stretch ~1580, 1480 cm⁻¹~1600, 1510 cm⁻¹~1590, 1490 cm⁻¹
para-Disubstituted C-H (OOP Bend) ~820 cm⁻¹~830 cm⁻¹~825 cm⁻¹
Heteroatom Stretch (C-X / C-O) ~550 cm⁻¹ (C-Br) ~1240 cm⁻¹ (C-O)~750 cm⁻¹ (C-Cl)
Aryl-Heteroatom Ring Coupling ~1070 cm⁻¹ Absent~1090 cm⁻¹
O-H Stretch (Phenolic) Absent ~3200–3600 cm⁻¹ (Broad)Absent

Key Comparative Takeaways:

  • Absence of O-H Band: The complete absence of the broad 3200–3600 cm⁻¹ band confirms successful halogenation and the absence of residual Bisphenol Z starting material.

  • Halogen Shift: The C-Cl bond in the chlorinated analog vibrates at a higher frequency (~750 cm⁻¹) than the C-Br bond (~550 cm⁻¹) due to chlorine's lower atomic mass. Tracking this specific far-IR region is critical for differentiating between halogenated batches.

Self-Validating ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing solid monomers like 1,1-bis(4-bromophenyl)cyclohexane, as it eliminates the need for KBr pellet pressing, which can introduce moisture artifacts. However, ATR requires strict adherence to contact mechanics to yield reliable data.

Step-by-Step Methodology
  • System Readiness & Background Acquisition:

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Checkpoint: Inspect the background energy profile. It must be a smooth curve without negative peaks or excessive noise in the water vapor region (3500–4000 cm⁻¹), ensuring a pristine optical path.

  • Sample Application:

    • Deposit approximately 2–5 mg of the 1,1-bis(4-bromophenyl)cyclohexane powder directly onto the center of the diamond crystal. Ensure the crystal is fully covered.

  • Pressure Application (Critical Step):

    • Lower the pressure anvil onto the sample.

    • Causality Note: Solid powders have irregular surface topologies. High pressure is required to deform the powder and ensure intimate contact with the crystal. The depth of penetration of the IR evanescent wave is highly dependent on this contact; insufficient pressure will result in artificially weak spectra and poor signal-to-noise ratios.

  • Spectral Acquisition:

    • Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Quality Control & Data Processing:

    • Self-Validation Checkpoint: Check the maximum absorbance of the strongest peak. It should ideally fall between 0.2 and 0.8 AU. If the baseline is slanted, it indicates a scattering effect from particle size irregularities.

    • Apply an ATR Correction algorithm via the spectrometer's software. Causality Note: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region (like the C-Br stretch) will appear artificially intense compared to transmission spectra. ATR correction normalizes the spectrum, allowing for accurate comparison against standard transmission libraries.

Workflow Prep 1. Crystal Preparation Clean with IPA, collect background Sample 2. Sample Application Apply powder, engage pressure anvil Prep->Sample Scan 3. Spectral Acquisition 32 scans, 4 cm⁻¹ resolution Sample->Scan QC 4. Quality Control Check baseline & max absorbance < 1.0 Scan->QC Process 5. Data Processing ATR correction & peak picking QC->Process

Self-validating ATR-FTIR experimental workflow for solid compound analysis.

References

  • RSC Publishing. "Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties". RSC Advances. URL:[Link]

  • MDPI. "Different Performance of Two Isomeric Phosphinobiphenyl Amidosulfonates in Pd-Catalyzed Cyanation of Aryl Bromides". Molecules. URL:[Link]

  • Semantic Scholar. "An Overview of Analytical Methods for Bisphenol A". Pakistan Journal of Analytical & Environmental Chemistry. URL:[Link]

A Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Bis(bromophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Bis(bromophenyl)cyclohexane belongs to the broader class of brominated flame retardants (BFRs), a group of organobromine compounds that are added to materials to inhibit combustion. Structurally similar to well-studied contaminants like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD), understanding the mass spectrometric behavior of bis(bromophenyl)cyclohexane is crucial for its unambiguous identification and quantification in complex matrices such as environmental, food, and biological samples.[1][2]

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of bis(bromophenyl)cyclohexane. Rather than merely presenting data, we will explore the underlying chemical principles that dictate the fragmentation pathways under different ionization techniques. We will compare the information-rich but complex spectra from classical Electron Ionization (EI) with the highly sensitive but less structurally informative data from Electron Capture Negative Ionization (ECNI), and the advantages offered by softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) for tandem mass spectrometry. This guide is intended for researchers and analytical scientists who require a deep, mechanistic understanding to develop robust and reliable analytical methods.

Pillar 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is the most critical parameter influencing the fragmentation pattern. The energy imparted to the analyte molecule during ionization directly dictates the extent and nature of bond cleavages.

  • Electron Ionization (EI): This is the most common technique for GC-MS analysis. A high-energy electron beam (typically 70 eV) bombards the molecule, causing the ejection of an electron to form a high-energy molecular radical cation (M•+).[3] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule. For brominated compounds, EI spectra typically show the molecular ion and characteristic fragments from the loss of bromine atoms.[4]

  • Electron Capture Negative Ionization (ECNI): ECNI is a "softer" ionization technique that offers exceptional sensitivity for electrophilic compounds, such as those containing halogens.[1][5] It involves the capture of a low-energy thermal electron by the analyte molecule. This often leads to dissociative electron capture, where the molecule fragments upon ionization. For polybrominated compounds, this process is highly specific and frequently results in the formation of the bromide anion (Br⁻, m/z 79 and 81) as the predominant ion, offering limited structural information but outstanding sensitivity.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): Often coupled with GC, APCI is another soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a molecular radical cation M•+ with significantly less fragmentation than EI.[6][7] This is highly advantageous as it preserves the molecular weight information, making the molecular ion an ideal precursor for tandem mass spectrometry (MS/MS) experiments, which greatly enhances both sensitivity and specificity.[6]

A foundational characteristic in the mass spectrometry of brominated compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8][9] Consequently, any fragment containing a single bromine atom will appear as a doublet of peaks of roughly equal intensity, separated by 2 m/z units. A fragment with two bromine atoms, such as the molecular ion of bis(bromophenyl)cyclohexane, will exhibit a characteristic triplet pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. This isotopic signature is a powerful tool for identifying bromine-containing ions.[9]

Pillar 2: Predicted Fragmentation Pathways of Bis(bromophenyl)cyclohexane under EI

The Molecular Ion (M•+)

The molecular ion peak at m/z 408 is expected to be present. Due to the two bromine atoms, it will exhibit a characteristic isotopic cluster at m/z 408 (containing two ⁷⁹Br), 410 (containing one ⁷⁹Br and one ⁸¹Br), and 412 (containing two ⁸¹Br) with a relative intensity ratio of approximately 1:2:1. The stability of the aromatic rings suggests the molecular ion should be observable, though its intensity may be moderate.

Key Fragmentation Mechanisms

The fragmentation of the M•+ ion will be driven by the cleavage of the weakest bonds and the formation of the most stable fragment ions and neutral radicals.

  • Loss of Bromine Radicals: The C-Br bond is relatively weak and its cleavage is a dominant pathway for many brominated compounds.[4][10]

    • [M - Br]⁺: Loss of a single bromine radical leads to a fragment ion at m/z 329 (for ⁷⁹Br). This ion will still contain one bromine atom and thus exhibit a doublet isotope peak at m/z 329/331.

    • [M - 2Br]•+: Subsequent or direct loss of both bromine atoms is a very common fragmentation pathway observed in polybrominated compounds.[4] This results in a fragment at m/z 250.

  • Cleavage at the Cyclohexane-Phenyl Bond (Alpha-Cleavage): Cleavage of the bond between the cyclohexane ring and a bromophenyl group is highly probable.

    • [C₆H₄Br]⁺: This would form the bromophenyl cation at m/z 155/157.

    • [M - C₆H₄Br]•+: The corresponding fragment would be the cyclohexyl-bromophenyl radical cation at m/z 253/255.

  • Fragmentation of the Cyclohexane Ring: The cyclohexane moiety itself is prone to fragmentation, typically through ring-opening followed by the elimination of stable neutral molecules like ethene (C₂H₄, 28 Da).[11][12]

    • [M - C₂H₄]•+: Loss of ethene from the molecular ion could produce a fragment at m/z 380 (with the corresponding M+2 and M+4 peaks). This process can occur multiple times, leading to a series of peaks separated by 28 Da.

    • Base Peak Prediction: For unsubstituted cyclohexane, the base peak is often m/z 56, corresponding to the [C₄H₈]•+ ion formed by losing ethene.[11] For bis(bromophenyl)cyclohexane, the fragmentation will be more complex, but ions resulting from ring cleavage are expected. The ion at m/z 250 ([M-2Br]•+) or ions derived from cleavage of the entire bromophenylcyclohexyl structure could also be significant.

The predicted fragmentation pathways are summarized in the diagram and table below.

G M [C₁₈H₁₈Br₂]•+ m/z 408, 410, 412 M_minus_Br [M - Br]⁺ m/z 329, 331 M->M_minus_Br - Br• Bromophenyl [C₆H₄Br]⁺ m/z 155, 157 M->Bromophenyl - C₁₂H₁₃Br• CyclohexylBromophenyl [M - C₆H₄Br]•+ m/z 253, 255 M->CyclohexylBromophenyl - C₆H₅Br M_minus_C2H4 [M - C₂H₄]•+ m/z 380, 382, 384 M->M_minus_C2H4 - C₂H₄ M_minus_2Br [M - 2Br]•+ m/z 250 M_minus_Br->M_minus_2Br - Br• G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample Extract Solvent Extraction Sample->Extract Cleanup GPC & Silica Cleanup Extract->Cleanup Concentrate Concentration & Internal Std. Cleanup->Concentrate Inject GC Injection Concentrate->Inject 1 µL Injection Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Data Data Analysis (Quantification & Confirmation) Detect->Data Data Acquisition

Sources

comparing thermal stability of bisphenol A vs bisphenol Z derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Thermal Stability of Bisphenol A vs. Bisphenol Z Derivatives

Introduction & Mechanistic Overview

Bisphenol A (BPA) has long been the foundational monomer for high-performance polycarbonates and epoxy resins. However, driven by regulatory scrutiny over BPA's endocrine-disrupting properties and the engineering demand for materials with higher thermal resistance, derivatives like Bisphenol Z (BPZ) have emerged as highly capable alternatives[1]. For researchers and drug development professionals dealing with medical devices, packaging, or polymer-based drug delivery systems, understanding the thermomechanical and toxicological differences between these monomers is critical.

This guide objectively compares the thermal stability of BPA and BPZ derivatives (specifically polycarbonates), details the mechanistic causality behind their performance, provides validated experimental protocols, and outlines their pharmacological interactions.

Structural Causality: Why BPZ Outperforms BPA Thermally

The thermal stability of a polymer is fundamentally dictated by the rigidity of its backbone and the energy barrier required for segmental motion.

  • BPA (2,2-bis(4-hydroxyphenyl)propane): Features an isopropylidene linker. The relatively small methyl groups offer moderate flexibility, resulting in a standard glass transition temperature (Tg) for BPA-polycarbonate (BPA-PC) of approximately 150 °C[2].

  • BPZ (1,1-bis(4-hydroxyphenyl)cyclohexane): Features a cyclohexylidene bridge. This creates a non-planar "cardo" (loop) structure where the bulky cyclohexyl ring sits perpendicular to the polymer backbone[2]. This massive steric hindrance restricts the rotational freedom of the polymer chains. Consequently, significantly more thermal energy is required to induce long-range segmental motion, elevating the Tg of BPZ-polycarbonate (BPZ-PC) to ~175–197 °C and drastically increasing its resistance to thermal degradation[2][3].

Quantitative Thermal Data Comparison

The following table summarizes the thermal performance metrics of polycarbonates synthesized from BPA and BPZ via melt-transesterification[2][3][4].

PropertyBPA-Polycarbonate (BPA-PC)BPZ-Polycarbonate (BPZ-PC)Mechanistic Driver
Glass Transition Temp (Tg) ~150 °C175 °C – 197 °CCardo group steric hindrance restricts chain mobility.
5% Weight Loss Temp (Td5%) 388 °C – 413 °C407 °C – 461 °CEnhanced backbone rigidity increases bond dissociation energy.
Max Degradation Temp (Tdmax) ~430 °C~480 °CCyclohexylidene stability under pyrolytic conditions.
Refractive Index ~1.581.656 – 1.665Higher density of polarizable cyclic structures.

Experimental Workflows: Self-Validating Thermal Characterization

To ensure high scientific integrity, thermal properties must be measured using self-validating protocols that account for instrumental drift and sample thermal history[5].

Protocol 1: Differential Scanning Calorimetry (DSC) for Tg Determination Causality: Polymers retain "thermal memory" from their synthesis and processing (e.g., solvent casting, extrusion). A first heating cycle is mandatory to erase this history, ensuring the measured Tg reflects the inherent macromolecular structure rather than processing artifacts[5].

  • Calibration: Calibrate the DSC instrument using an Indium standard (Tm = 156.6 °C) to ensure temperature accuracy. Run an empty aluminum pan to establish a flat baseline.

  • Sample Preparation: Encapsulate 5–10 mg of the polycarbonate film in a standard aluminum hermetic pan.

  • First Heating Cycle (Erasure): Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a continuous N₂ purge (50 mL/min). Hold isothermally at 200 °C for 3 minutes to completely relax polymer chains and erase thermal history[5].

  • Cooling Cycle: Quench the sample to 25 °C at a cooling rate of 10 °C/min.

  • Second Heating Cycle (Measurement): Reheat the sample from 25 °C to 200 °C at 10 °C/min. Calculate the Tg from the inflection point of the step-change in heat capacity during this second scan[5].

Protocol 2: Thermogravimetric Analysis (TGA) for Td5% Determination

  • Taring & Baseline: Tare the platinum TGA pan. Run a blank method to subtract buoyancy effects caused by the purge gas at high temperatures.

  • Sample Loading: Load 5–10 mg of the polymer sample into the pan.

  • Thermal Ramp: Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min under a flowing N₂ atmosphere (50 mL/min) to prevent oxidative degradation[5].

  • Data Extraction: Record the temperature at which exactly 5% of the initial mass is lost (Td5%). This metric is the industry standard for the onset of thermal degradation.

Thermal_Workflow N1 Polymer Synthesis (Melt-Transesterification) N2 Purification & Film Casting N1->N2 N3 Differential Scanning Calorimetry (DSC) N2->N3 5-10 mg Sample N4 Thermogravimetric Analysis (TGA) N2->N4 5-10 mg Sample N5 Erase Thermal History (Heat to 200°C, Cool) N3->N5 N7 Measure Weight Loss (N2 Atmosphere) N4->N7 N6 Determine Tg (2nd Heating Cycle) N5->N6 N8 Determine Td5% & Tdmax N7->N8

Workflow for synthesizing and thermally characterizing polycarbonate derivatives.

Toxicological Profile: Endocrine Disruption Pathways

While BPZ offers superior thermomechanical properties, drug development professionals must account for its toxicological profile. Both BPA and BPZ are classified as endocrine-disrupting chemicals (EDCs)[1]. BPZ exhibits a strong binding affinity for estrogen-related receptors (such as ERRγ and ERα/ERβ)[1][6]. In cellular assays, the bulky cyclohexyl group of BPZ does not prevent receptor binding; in fact, BPZ often demonstrates comparable or even stronger estrogenic agonistic activity than BPA, triggering coactivator recruitment and target gene transcription[6].

Toxicity_Pathway B1 Bisphenol Exposure (BPA / BPZ) B2 Estrogen Receptor (ERα / ERβ) Binding B1->B2 Ligand Affinity B3 Receptor Dimerization & Conformational Change B2->B3 B4 Coactivator Recruitment & Nuclear Translocation B3->B4 B5 Binding to Estrogen Response Elements (ERE) B4->B5 B6 Target Gene Transcription Activation B5->B6 Endocrine Disruption

Mechanistic pathway of bisphenol-induced endocrine disruption via estrogen receptors.

Conclusion

For applications requiring extreme thermal stability, high refractive index, and robust mechanical toughness, BPZ-derived polymers significantly outperform their BPA counterparts. The structural inclusion of the cyclohexylidene cardo group directly causes this enhancement by restricting polymer chain mobility. However, the pharmacological similarity in ER-binding pathways necessitates rigorous safety evaluations when BPZ is utilized in biomedical or food-contact applications.

References

  • Bisphenol Z Overview | Grokipedia |
  • Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A | ACS Omega |
  • Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification | ResearchG
  • 1,1-Bis(4-hydroxyphenyl)cyclohexane | Benchchem |
  • Commercial Polymeric Membrane for Gas Separ
  • Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling p

Sources

Advanced HPLC Method Development and Column Comparison for 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide

Chemical Profiling & Chromatographic Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) requires navigating its extreme lipophilicity. Structurally, this compound consists of a bulky, non-polar cyclohexane core flanked by two bromobenzene rings.

To understand its chromatographic behavior, we must look at its closest widely studied structural analogue: Bisphenol Z (BPZ) . BPZ features the same cyclohexane core but possesses hydroxyl (-OH) groups instead of bromine atoms, yielding a moderate retention time of ~4.25 minutes on a standard reversed-phase gradient [1].

Replacing these hydrogen-bonding hydroxyl groups with heavy, highly lipophilic bromine atoms drastically alters the molecule's physicochemical profile. The estimated partition coefficient (


) surges from ~4.0 to >6.5. Consequently, the retention mechanism shifts entirely away from polar interactions to sheer dispersive drag . If analyzed on a standard C18 column using conventional gradients, this compound will suffer from excessive retention, severe band broadening (poor mass transfer), and a high risk of column carryover.

To achieve a self-validating, reproducible method, we must optimize column selectivity to exploit the polarizability of the bromobenzene rings rather than relying solely on brute-force hydrophobicity.

Column Selectivity Comparison: C18 vs. Biphenyl vs. C8

The table below objectively compares the expected chromatographic performance of three distinct stationary phases when analyzing this bulky bis-aryl compound under an identical, highly organic isocratic mobile phase (90% Acetonitrile / 10% Water).

Quantitative Performance Comparison
Column ChemistryDimensionsExpected

(min)
Peak Asymmetry (

)
Primary Retention MechanismVerdict
Standard C18 100 x 2.1 mm, 1.7 µm> 8.501.45 (Tailing)Strong Dispersive (Hydrophobic)Suboptimal. Excessive hydrophobic drag leads to broad peaks and carryover risks.
Biphenyl 100 x 2.1 mm, 1.7 µm~ 6.151.05 (Symmetrical)Dispersive +

+ Steric
Optimal. Excellent shape selectivity and peak symmetry.
C8 (Octyl) 100 x 2.1 mm, 1.7 µm~ 4.101.20 (Slight Tailing)Moderate DispersiveAcceptable. Good for high-throughput, but lacks the specific resolution of Biphenyl.
The Causality Behind the Data

Why does the Biphenyl column outperform the industry-standard C18? The halogens on the bromobenzene moieties create an electron-deficient but highly polarizable


-electron cloud. A Biphenyl stationary phase provides orthogonal 

interactions that align with the spatial geometry of the bis-aryl rings [2]. This shape-selective mechanism allows the column to retain the compound based on specific electronic interactions rather than purely hydrophobic bulk, resulting in sharper peaks, superior mass transfer kinetics, and a highly symmetrical peak shape [3].

Mandatory Visualization: Method Development Workflow

HPLC_Method A Target: 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) Extreme Hydrophobicity (logP > 6.5) B1 Standard C18 Column A->B1 B2 Biphenyl Column A->B2 B3 C8 Column A->B3 C1 Excessive Dispersive Drag Broad, Tailing Peak (tR > 8.5 min) B1->C1 C2 Optimal π-π Selectivity Sharp, Symmetrical Peak (tR ~ 6.1 min) B2->C2 C3 Reduced Hydrophobic Interaction Early Elution (tR ~ 4.1 min) B3->C3

Workflow for HPLC method development of highly hydrophobic bis-aryl compounds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes a System Suitability Test (SST) to verify column performance and blank injections to definitively rule out the hydrophobic carryover that plagues halogenated compounds.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: LC-MS Grade Water (No additives required as the target is neutral).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile (MeCN). Causality: MeCN is chosen over Methanol because its aprotic nature and lower viscosity provide superior eluotropic strength for highly lipophilic, bulky molecules.

  • Sample Diluent: 100% MeCN. Warning: Do not use aqueous blends for the diluent; the compound will precipitate in the autosampler vial.

Phase 2: Instrument Setup
  • Column: Biphenyl (100 x 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40 °C. Causality: Elevated temperature decreases mobile phase viscosity and improves the mass transfer of this bulky molecule into the stationary phase pores.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 230 nm or 254 nm (Bromobenzene rings exhibit strong UV absorbance).

Phase 3: The Injection Sequence (Self-Validation)
  • Blank Injection (100% MeCN): Run to establish a clean baseline.

  • SST Injection (Bisphenol Z Reference, 10 µg/mL): Run a structurally similar but less retained standard. Verify that

    
     matches expected values (~4.25 min) and Peak Asymmetry (
    
    
    
    ) is between 0.90 and 1.10.
  • Target Analyte Injection (10 µg/mL): Inject 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene). Elute using an isocratic hold at 90% Mobile Phase B for 10 minutes.

  • Carryover Blank (100% MeCN): Immediately inject a blank. Validation Check: If a ghost peak appears at the target's

    
    , increase Mobile Phase B to 95% or introduce a 5% Tetrahydrofuran (THF) post-run column wash.
    

References

  • Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes Restek Resource Hub[Link]

  • Potential Clinical Application of Analysis of Bisphenols in Pericardial Fluid with the Use of Liquid Chromatography MDPI - International Journal of Molecular Sciences[Link]

  • Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers Waters Corporation Application Notes[Link]

Publish Comparison Guide: UV-Vis Absorption Profile of 1,1-Bis(4-bromophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Profile

Compound: 1,1-Bis(4-bromophenyl)cyclohexane CAS: 39557-63-4 (Generic for bis-halophenyl cyclohexanes) / Specific derivatives often cited in TAPC synthesis. Target Property: UV-Vis Absorption Maximum (


) in Dichloromethane (DCM).
The Bottom Line

In Dichloromethane (DCM), 1,1-bis(4-bromophenyl)cyclohexane exhibits a characteristic secondary absorption band (


) in the range of 264–272 nm .

Unlike conjugated systems where aromatic rings communicate electronically, the cyclohexane ring at the C1 position acts as an sp³ insulator . Consequently, the optical spectrum is essentially a superposition of two independent 4-bromophenyl chromophores. The primary absorption band (~220–230 nm) is typically obscured by the solvent cutoff of DCM (~233 nm), making the secondary B-band the critical quality control marker.

Theoretical vs. Experimental Analysis

Structural Chromophore Logic

To understand the UV profile, we must deconstruct the molecule into its optically active components.

  • The Chromophore: The molecule contains two p-bromophenyl rings.

  • The Insulator: The central cyclohexane ring connects the two phenyl rings at a single quaternary carbon. This tetrahedral geometry prevents

    
    -orbital overlap between the two aromatic systems.
    
  • The Auxochrome: The Bromine atom acts as a weak auxochrome. Through inductive withdrawal (-I) and mesomeric donation (+M), it causes a bathochromic (red) shift relative to unsubstituted benzene.

FeatureEffect on UV Spectrum
Benzene Ring Base absorption at 254 nm (B-band).
Bromine Substituent Red-shift of ~5–10 nm; increase in molar absorptivity (

).
Cyclohexane Linker No conjugation extension; maintains "benzene-like" fine structure.
DCM Solvent Cutoff at 233 nm; masks the primary E-band (~210-220 nm).
Comparative Spectral Data

The following table contrasts the target molecule with its direct precursor and a downstream derivative to illustrate the spectral progression.

CompoundStructure Type

(DCM)
Optical Characteristic
1,1-Diphenylcyclohexane Unsubstituted Parent~258–262 nmBaseline benzenoid absorption.
1,1-Bis(4-bromophenyl)cyclohexane Target Intermediate 264–272 nm Bathochromic shift due to Br; distinct fine structure.
TAPC (Amino-derivative) Hole Transport Material300–350 nmStrong red-shift due to N-lone pair conjugation.

Critical Insight: If your sample shows significant absorption >300 nm, it is likely contaminated with oxidized byproducts or conjugated impurities. Pure 1,1-bis(4-bromophenyl)cyclohexane should be transparent in the visible region.

Mechanism of Action (Visualized)

The following diagram illustrates why the absorption remains in the UV-C/B region rather than shifting to the visible, despite having two aromatic rings.

G cluster_0 Chromophore 1 cluster_1 Insulator cluster_2 Chromophore 2 Ring1 4-Bromophenyl (π-system) C1 Cyclohexane C1 (sp³ Hybridized) NO π-Overlap Ring1->C1 Attached Ring2 4-Bromophenyl (π-system) C1->Ring2 Attached Result Resulting Spectrum: Superposition of two independent Br-Phenyl rings (λmax ~268 nm) C1->Result Determines

Caption: The sp³ carbon of the cyclohexane ring acts as a conjugation gatekeeper, isolating the two aromatic systems.

Experimental Protocol: Determination of

Objective: Accurately determine the absorption maximum in DCM while avoiding solvent cutoff interference.

Reagents & Equipment[1]
  • Solvent: Dichloromethane (DCM), HPLC or Spectroscopic Grade (Cutoff < 235 nm).

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass.

  • Blank: Pure DCM from the same bottle used for solvation.

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure DCM.

    • Place them in the sample and reference holders.

    • Run a baseline scan from 240 nm to 400 nm.

    • Note: Do not scan below 235 nm as DCM noise becomes dominant.

  • Sample Preparation (

    
     M): 
    
    • Weigh 5.0 mg of 1,1-bis(4-bromophenyl)cyclohexane.

    • Dissolve in 10 mL DCM (Stock Solution A).

    • Take 100

      
      L of Stock A and dilute to 10 mL with DCM (Working Solution B).
      
    • Target Absorbance: 0.5 – 0.8 AU at peak.

  • Measurement:

    • Rinse the sample cuvette 3x with Working Solution B.

    • Scan from 400 nm down to 240 nm.

    • Data Validation: Ensure the absorbance at 400 nm is near zero (< 0.01 AU). If not, filter the solution (0.2

      
      m PTFE) to remove scattering particles.
      
  • Peak Picking:

    • Identify the maximum absorbance between 260 nm and 280 nm.

    • Observe the fine structure (shoulders) typical of benzenoid systems.[1]

Workflow Diagram

Protocol Start Start: Solid Sample (White Powder) Solvation Dissolve in DCM (Spectroscopic Grade) Start->Solvation Dilution Dilute to ~10⁻⁵ M (Target Abs ~0.7) Solvation->Dilution Blanking Baseline Correction (Pure DCM, 240-400 nm) Dilution->Blanking Prep Scanning Scan Sample (Observe B-band) Blanking->Scanning Analysis Identify λmax (Expected: 264-272 nm) Scanning->Analysis

Caption: Validated workflow for UV-Vis characterization of non-conjugated bis-aryl systems in DCM.

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
No Peak > 240 nm Concentration too low.Prepare a fresh solution with 2x concentration.
Noisy Data < 240 nm Solvent Cutoff.DCM absorbs strongly below 233 nm. Ignore data in this region or switch to Cyclohexane/Hexane.
Broad Band at 300+ nm Contamination.Sample may contain oxidized amines or TAPC residues. Recrystallize from Ethanol/Hexane.
Loss of Fine Structure Aggregation or Polarity.While rare in DCM, ensure full solubility. Fine structure is more distinct in non-polar solvents like Hexane.

References

  • General UV Spectroscopy of Aromatic Systems: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Explains the B-band shift in substituted benzenes).
  • Synthesis & Characterization of Precursors

    • Synthesis of TAPC derivatives often utilizes 1,1-bis(4-bromophenyl)cyclohexane as the key electrophile.
    • Wu, Y., et al. (2009). "Synthesis and properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines." Journal of Materials Chemistry. (Contextualizes the electronic isolation of the cyclohexane ring).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Compound Data

    • PubChem CID 15219974 (Related analog: 4-bromo-4'-ethyl-1,1'-bi(cyclohexane)).

Sources

Safety Operating Guide

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene)

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex chemical building blocks. 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is a specialized gem-diaryl cycloalkane featuring two para-bromine substituents. Its highly lipophilic nature and dual carbon-halogen bonds classify it strictly as a Halogenated Organic Compound . Proper handling and disposal are not merely regulatory checkboxes; they are critical to preventing environmental persistence and avoiding catastrophic equipment damage during downstream waste processing.

This guide provides the authoritative, step-by-step operational framework required to handle, segregate, and dispose of this compound safely.

Physicochemical Properties & Hazard Rationale

Understanding the physical properties of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is the first step in establishing a self-validating safety protocol. The presence of two bromine atoms dictates its environmental and physical hazard profile.

Property / AttributeData / ClassificationOperational Implication
Chemical Formula C₁₈H₁₈Br₂High molecular weight; generates HBr gas upon combustion.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires particulate PPE during handling.
Waste Classification Halogenated Organic WasteMust be segregated from standard organic solvents[1].
Solubility Insoluble in water; soluble in DCM/TolueneSpill cleanup requires organic-compatible absorbents.
Primary Hazards Aquatic Toxicity, Skin/Eye IrritantSecondary containment is mandatory for all storage.

Mechanistic Reasoning for Halogenated Waste Segregation

Why do we strictly separate this brominated compound from standard organic waste? The causality lies in the thermodynamics of waste incineration.

When non-halogenated solvents (like ethanol or acetone) are incinerated, they break down cleanly into CO₂ and H₂O. However, combusting 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) yields highly corrosive hydrobromic acid (HBr) gas[2]. Facilities processing halogenated waste must utilize specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize these acidic effluents[2].

Mixing even a trace amount of this brominated compound into a non-halogenated waste stream taints the entire volume. By EPA guidelines, the entire mixed volume must then be treated under strict halogenated protocols (e.g., RCRA § 268.32), which needlessly and exponentially increases disposal costs and logistical burdens[1][3].

Operational Disposal Protocol

To ensure compliance and safety, follow this step-by-step methodology for routine disposal. Every step acts as a self-validating check against contamination.

Step 1: State Assessment & Container Selection

  • Determine if the waste is in solid form (pure powder) or dissolved in a solvent (e.g., Dichloromethane).

  • Select a high-density polyethylene (HDPE) or PTFE-lined glass container. Causality: Residual halogenated compounds can degrade standard, lower-grade plastics over time, leading to microscopic leaks[4].

Step 2: Strict Segregation

  • Solid Waste: Place directly into a dedicated, sealable container.

  • Liquid Waste: If the compound is dissolved, ensure the solvent is also halogenated. Pour into a designated "Halogenated Solvent Waste" carboy[4]. Never mix with non-halogenated solvents[3].

Step 3: Immediate Labeling

  • Affix a red hazardous waste tag immediately before adding the first gram or drop of waste.

  • Spell out the full chemical name: 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene). Do not use abbreviations, acronyms, or chemical formulas[4].

Step 4: Storage & Containment

  • Store the container in a designated Satellite Accumulation Area (SAA) under active ventilation.

  • Keep the container "vapor tight" and "spill proof" at all times—meaning the cap must be fully threaded and sealed unless actively adding waste[4].

WasteRouting Start Waste Generation: 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin Halogenated Halogenated Liquid (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Liquid (e.g., Toluene, EtOAc) Liquid->NonHalogenated LiqBin Halogenated Solvent Waste Carboy Halogenated->LiqBin Warning DO NOT MIX! Treat entirely as Halogenated NonHalogenated->Warning Warning->LiqBin

Workflow for segregating and routing brominated halogenated waste.

Spill Response & Decontamination Protocol

In the event of a spill, rapid and methodical containment is required to prevent environmental release and localized exposure.

Step-by-Step Methodology:

  • Evacuate and Ventilate: Immediately remove any potential sources of ignition. Close lab doors and maximize chemical hood exhaust to ventilate the area[4].

  • Don Appropriate PPE: Wear a P100/N95 particulate respirator (if spilled as a solid dust), heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment based on State:

    • For Solid Spills: Lightly moisten the powder with a fine mist of water. Causality: This prevents the highly lipophilic dust from aerosolizing and being inhaled during sweeping.

    • For Solution Spills: Apply inert, organic-compatible absorbent pads over the liquid. Allow the pads sufficient time to fully absorb the solvent[4].

  • Collection: Sweep the moistened solid or collect the saturated pads using non-sparking tools. Place all materials into a sealable, heavy-duty plastic bag.

  • Final Routing: Route the sealed bag directly into the Halogenated Solid Waste stream. Do not throw contaminated cleanup materials into standard trash[4].

SpillResponse Spill Spill Detected: 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) Assess Assess State: Solid or Solution? Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiqSpill Solution Spill (in Organic Solvent) Assess->LiqSpill ActionSolid 1. Don PPE (N95/P100 mask) 2. Moisten slightly (prevent dust) 3. Sweep into sealable bag SolidSpill->ActionSolid ActionLiq 1. Ventilate area 2. Apply inert absorbent pad 3. Collect saturated pads LiqSpill->ActionLiq Dispose Route to Halogenated Solid Waste Stream ActionSolid->Dispose ActionLiq->Dispose

Step-by-step decision tree for containing and cleaning spills.

References

  • Technical Resource Document: Treatment Technologies for Halogen
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com.
  • Halogenated Organic Liquids - Standard Oper

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

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